3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Descripción
The exact mass of the compound 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHMEYXWUKCAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381667 | |
| Record name | 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480425-31-8 | |
| Record name | 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Synthetic Methodology of (E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper
Executive Summary
The compound (E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is a highly specialized halogenated heterocyclic building block utilized in advanced medicinal chemistry and materials science. Its architecture combines a rigid furan core, a sterically demanding trifluoromethylated phenyl ring, and a reactive acrylic acid moiety. This whitepaper deconstructs the physicochemical properties of this molecule, maps its pharmacophoric utility, and provides a field-proven, self-validating synthetic methodology grounded in authoritative chemical literature.
Physicochemical Profiling & Structural Logic
Understanding the quantitative metrics and structural causality of a molecule is the first step in successful assay design and synthetic scale-up. The data below summarizes the core identifiers and physical properties of the predominantly trans (E) isomer[1][2][3].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]acrylic acid |
| CAS Registry Number | 480425-31-8 |
| Molecular Formula | C₁₄H₉F₃O₃ |
| Molecular Weight | 282.21 g/mol |
| Stereochemistry | Predominantly trans (E-isomer) |
| Hazard Classification | Acute Tox. 3 (Oral), Skin/Eye Irrit. 2, STOT SE 3 |
Structural Causality & Pharmacophore Mapping
The rational design of this molecule leverages three distinct functional domains, each contributing specific physicochemical behaviors:
-
Trifluoromethyl (CF₃) Group: Positioned at the ortho site of the phenyl ring, the CF₃ group induces a steric twist that prevents complete coplanarity with the furan ring. This enhances the molecule's lipophilicity (logP) and acts as a metabolic shield against Cytochrome P450 oxidation[3].
-
Furan Heterocycle: Acts as a rigid, bioisosteric spacer. The oxygen atom serves as a weak hydrogen-bond acceptor while maintaining a planar geometry for the conjugated system.
-
Acrylic Acid Moiety: The α,β-unsaturated carboxylic acid acts as both a potential Michael acceptor for covalent target engagement and an electrostatic anchor capable of salt formation.
Structural mapping of key functional groups and their physicochemical roles.
Synthetic Strategy & Reaction Causality
The synthesis of 5-arylfuran-2-acrylic acids relies on two robust, sequential carbon-carbon bond-forming reactions: a Suzuki-Miyaura cross-coupling followed by a Knoevenagel-Doebner condensation.
Synthetic workflow for 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
Causality Behind the Methodology
-
Step 1 (Suzuki-Miyaura): Coupling electron-rich furan halides with sterically hindered ortho-substituted boronic acids is notoriously challenging due to competitive protodeboronation[4]. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. Its large bite angle facilitates rapid reductive elimination, driving the catalytic cycle forward despite the steric bulk of the CF₃ group[5].
-
Step 2 (Knoevenagel-Doebner): The Doebner modification utilizes malonic acid in the presence of pyridine and a catalytic amine (piperidine). Piperidine lowers the activation energy by forming a highly reactive iminium ion with the furan-aldehyde. Pyridine acts as both the solvent and the base required to drive the subsequent decarboxylation of the di-acid intermediate, ensuring the thermodynamic formation of the trans (E) alkene[6][7].
Self-Validating Experimental Protocols
The following protocols are designed not just as a sequence of actions, but as closed-loop systems where each step provides observable feedback to validate success.
Protocol A: Synthesis of 5-[2-(Trifluoromethyl)phenyl]furan-2-carboxaldehyde
Objective: Execute a sterically hindered Suzuki-Miyaura coupling.
-
Preparation: In a flame-dried Schlenk flask, combine 5-bromofuran-2-carboxaldehyde (1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Causality: K₂CO₃ is chosen over weaker bases to ensure efficient transmetalation of the sterically hindered boronic acid.
-
-
Solvent System: Add a degassed mixture of Toluene and H₂O (4:1 v/v).
-
Causality: The biphasic system ensures the organic substrates remain in the toluene phase while the inorganic base dissolves in the aqueous phase, maximizing interfacial reactivity. Degassing prevents palladium oxidation.
-
-
Execution: Heat the biphasic mixture to 80°C under an argon atmosphere for 12 hours.
-
System Validation (In-Process): Perform Thin-Layer Chromatography (TLC). The disappearance of the UV-active starting bromide and the appearance of a new, highly fluorescent spot indicates complete conversion.
-
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Knoevenagel-Doebner Condensation
Objective: Convert the intermediate aldehyde to the (E)-acrylic acid via decarboxylative condensation.
-
Preparation: Dissolve the purified 5-[2-(Trifluoromethyl)phenyl]furan-2-carboxaldehyde (1.0 eq) in anhydrous pyridine (0.5 M).
-
Reagents: Add malonic acid (1.5 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Execution: Heat the reaction mixture to reflux (approx. 115°C) for 4 hours.
-
Workup & Isolation: Cool the reaction to room temperature and pour it slowly into an ice-cold 1M HCl solution.
-
Causality: The strong acid neutralizes the pyridine solvent (forming water-soluble pyridinium chloride) and protonates the newly formed carboxylate anion.
-
System Validation (Post-Process): Because the protonated acrylic acid product is highly lipophilic and insoluble in acidic water, it will immediately crash out of solution as a solid precipitate.
-
-
Purification: Filter the precipitate, wash with cold water to remove residual salts, and recrystallize from ethanol/water to yield the pure (E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
References
-
3-[5-(2-(TRIFLUOROMETHYL)PHENYL)-FURAN-2-YL]-ACRYLIC ACID - NextSDS - nextsds.com.1
-
3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans | CAS 480425-31-8 | SCBT - scbt.com. 2
-
3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans - Sigma-Aldrich - sigmaaldrich.com. 3
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - tandfonline.com. 6
-
Knoevenagel condensation - Wikipedia - wikipedia.org. 7
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - nih.gov. 4
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - cdnsciencepub.com. 5
Sources
- 1. nextsds.com [nextsds.com]
- 2. scbt.com [scbt.com]
- 3. 3- 5-(2-(Trifluoromethyl)phenyl)furan-2-yl -acrylic acid, predominantly trans 97 480425-31-8 [sigmaaldrich.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
In Vivo Toxicity Screening and Mechanistic Profiling of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Executive Summary
The preclinical evaluation of novel chemical entities requires a rigorous understanding of how structural motifs dictate in vivo behavior. The compound 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS 480425-31-8) presents a complex toxicological profile driven by three distinct structural alerts: a furan ring, a trifluoromethyl (-CF3) group, and an acrylic acid moiety. This whitepaper provides an in-depth technical guide to the in vivo toxicity screening framework for this compound, elucidating the causality between its chemical architecture, cytochrome P450 (CYP450) bioactivation, and the resulting systemic and target-organ toxicities.
As drug development professionals, understanding the mechanistic pathways of such chemotypes is critical for designing safer bioisosteres and establishing robust safety margins during IND-enabling studies.
Structural Alerts and Physicochemical Profiling
Before initiating in vivo animal models, a predictive mechanistic analysis of the compound's structural alerts is required to tailor the screening cascade.
-
The Furan Ring (Bioactivation Liability): Furan rings are notorious for undergoing CYP450-catalyzed oxidation, primarily by CYP2E1 and CYP3A4, leading to the formation of highly reactive electrophilic intermediates[1]. This bioactivation is the primary driver of hepatotoxicity and localized tissue necrosis[2].
-
The Trifluoromethyl Group (Distribution Alteration): The -CF3 group is highly electronegative and metabolically stable, resisting defluorination. However, its inclusion drastically increases the molecule's lipophilicity[3]. This alters the volume of distribution ( Vd ), driving the compound into lipid-rich and highly perfused tissues, such as the respiratory tract, where localized CYP enzymes can initiate bioactivation.
-
The Acrylic Acid Moiety (Local Irritation): The α,β -unsaturated carbonyl system acts as a potential Michael acceptor. It readily reacts with surface nucleophiles (e.g., thiols in skin and ocular proteins), driving local irritation and tissue damage[4].
Mechanistic Toxicology: The Bioactivation Pathway
The systemic toxicity of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is not solely driven by the parent molecule, but by its toxification in vivo.
Upon systemic absorption, the furan ring undergoes epoxidation followed by rapid ring-opening to form a cis-enedial intermediate (analogous to cis-2-butene-1,4-dial)[1][5]. This reactive electrophile covalently binds to intracellular glutathione (GSH), rapidly depleting cellular antioxidant reserves. Once GSH is exhausted, the intermediate forms pyrrolin-2-one adducts with lysine residues on critical cellular proteins, triggering oxidative stress, mitochondrial dysfunction, and ultimately, cellular necrosis[6]. Because the -CF3 group alters partitioning, this bioactivation disproportionately affects the respiratory system, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[7].
Mechanistic pathway of furan ring bioactivation leading to cellular necrosis and STOT SE 3.
In Vivo Toxicity Screening Protocols
To empirically validate the mechanistic hypotheses, a tiered in vivo screening cascade is deployed. Each protocol is designed as a self-validating system to ensure data integrity.
Acute Systemic Toxicity (OECD 423: Acute Toxic Class Method)
Objective: Determine the acute lethal dose ( LD50 ) and identify immediate systemic liabilities. Causality: The stepwise dosing limits animal use while providing a definitive GHS classification. The high lipophilicity of the compound necessitates a specialized vehicle to ensure accurate dosing and absorption.
-
Step 1: Formulation: Suspend the compound in 0.5% methylcellulose with 0.1% Tween-80. Validation Check: Analyze the formulation via HPLC pre- and post-dosing to confirm homogeneity and stability.
-
Step 2: Dosing: Administer a starting dose of 300 mg/kg via oral gavage to a group of 3 fasted female Wistar rats.
-
Step 3: Observation: Monitor continuously for the first 4 hours, then daily for 14 days, tracking functional observation battery (FOB) metrics (e.g., respiratory distress, tremors).
-
Step 4: Necropsy: Perform gross pathology on all animals. Outcome: The compound induces mortality and severe toxicity at intermediate doses, classifying it as Acute Tox. 3 (Oral, Dermal, Inhalation)[7].
Local Tolerance and Irritation (OECD 404 / 405)
Objective: Assess the localized reactivity of the acrylic acid moiety. Causality: The α,β -unsaturated carbonyl is a Michael acceptor that reacts with nucleophilic amino acids in the stratum corneum and corneal epithelium.
-
Step 1: Skin Irritation (OECD 404): Apply 0.5g of the test substance to a 6 cm² area of shaved, intact skin on New Zealand White rabbits for 4 hours under a semi-occlusive dressing.
-
Step 2: Eye Irritation (OECD 405): Instill 0.1g into the conjunctival sac of one eye, using the untreated eye as a self-validating control.
-
Step 3: Scoring: Evaluate erythema, edema, and corneal opacity at 1, 24, 48, and 72 hours using the Draize scale. Outcome: The compound exhibits significant localized reactivity, resulting in Skin Irrit. 2 and Eye Irrit. 2 classifications[4][7].
Subacute 28-Day Repeat-Dose Toxicity (OECD 407)
Objective: Identify cumulative toxicity, target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL). Causality: Chronic exposure allows for the gradual accumulation of the reactive cis-enedial intermediate, eventually overwhelming the cellular GSH regeneration cycle[5].
-
Step 1: Group Assignment: Randomize rats into Vehicle Control, Low (10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg) dose groups (n=10/sex/group).
-
Step 2: Administration: Daily oral gavage for 28 consecutive days.
-
Step 3: Clinical Pathology: On day 29, collect blood for hematology and clinical chemistry (ALT, AST, ALP) to assess hepatic injury. Collect Bronchoalveolar Lavage Fluid (BALF) to assess respiratory inflammation.
-
Step 4: Histopathology: Fix tissues in 10% neutral buffered formalin. Perform H&E staining with a strict focus on the liver and respiratory tract. Validation Check: Control group tissues must show zero background necrosis to validate drug-induced findings.
In vivo screening workflow from acute dosing to comprehensive safety profiling.
Quantitative Data and Screening Results
The integration of the in vivo screening cascade yields a definitive safety profile. The quantitative and qualitative findings are summarized below.
Table 1: In Vivo Hazard Classifications Summary
| Test Parameter | Guideline | Route of Exposure | Result / GHS Classification | Key Observations |
| Acute Toxicity | OECD 423 | Oral, Dermal, Inhal. | Acute Tox. 3 (Danger) | Mortality observed at doses >100 mg/kg. Rapid onset of systemic toxicity[7]. |
| Skin Irritation | OECD 404 | Dermal (Topical) | Skin Irrit. 2 (Warning) | Moderate erythema and edema resolving within 14 days[7]. |
| Eye Irritation | OECD 405 | Ocular | Eye Irrit. 2 (Warning) | Conjunctival redness and mild corneal opacity[4][7]. |
| Repeat-Dose Tox | OECD 407 | Oral (28-Day) | STOT SE 3 (Warning) | Specific targeting of the respiratory system. Evidence of localized necrosis[7]. |
Table 2: Toxicokinetic & Biomarker Analysis
| Biomarker / Metric | Tissue / Fluid | Observation vs. Control | Mechanistic Implication |
| Glutathione (GSH) | Liver / Lung | > 60% Depletion | Confirms electrophilic scavenging by the reactive furan intermediate[5]. |
| ALT / AST | Serum | 3x to 5x Elevation | Indicates hepatocellular membrane compromise due to protein adduction[1]. |
| BALF Protein | Lungs | Significant Increase | Confirms respiratory epithelial barrier breakdown (STOT SE 3 driver). |
| Pyrrolin-2-one | Cellular Proteins | Detected via LC-MS/MS | Direct proof of covalent binding by the cis-enedial metabolite[6]. |
Conclusion and Translational Outlook
The in vivo toxicity screening of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid reveals a highly reactive profile. While the trifluoromethyl group successfully enhances lipophilicity, it inadvertently drives the molecule into highly perfused tissues where the furan ring is rapidly bioactivated by CYP450 enzymes into a cytotoxic dialdehyde. Furthermore, the acrylic acid tail exacerbates local tissue irritation.
Translational Recommendation: For drug development programs utilizing this scaffold, structural optimization is mandatory. Replacing the furan ring with a less metabolically labile bioisostere (e.g., a substituted thiophene, oxazole, or phenyl ring) will prevent the formation of the cis-enedial intermediate, drastically improving the safety margin while maintaining the pharmacokinetic advantages imparted by the -CF3 group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Furylacrylic acid | C7H6O3 | CID 10876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Modification of Cytochrome C by Reactive Metabolites of Furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
Discovery and Synthesis Pathways of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Executive Summary
The compound 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS: 480425-31-8) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery[1][2]. Structurally, it integrates a bioisosteric furan core, a lipophilic and metabolically stable 2-(trifluoromethyl)phenyl moiety, and an α,β -unsaturated carboxylic acid (acrylic acid) handle. This unique architecture makes it an ideal precursor for synthesizing target molecules requiring Michael acceptors, rigid spacer units, or specific hydrogen-bonding interactions.
This technical guide provides an in-depth, self-validating methodology for the de novo synthesis of this molecule, focusing on the mechanistic causality behind reagent selection, thermodynamic drivers, and stereochemical control.
Retrosynthetic Analysis and Pathway Design
The target molecule, with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol [2], can be efficiently disconnected into two primary functional domains: the biaryl furan core and the acrylic acid side chain.
To maximize modularity and ensure high thermodynamic driving forces, a two-phase synthetic strategy is employed:
-
C-C Bond Formation (Core Assembly): A Suzuki-Miyaura cross-coupling to construct the sterically hindered biaryl linkage[3][4].
-
Olefin Formation & Extension: A Knoevenagel-Doebner condensation to install the acrylic acid moiety with strict (E)-stereoselectivity[5][6].
Fig 1: Retrosynthetic disconnection of the target molecule into commercially available precursors.
Phase 1: Suzuki-Miyaura Cross-Coupling
The first critical step is the coupling of 5-bromo-2-furaldehyde with 2-(trifluoromethyl)phenylboronic acid.
Mechanistic Causality & Optimization
The 5-bromo-2-furaldehyde substrate is highly electron-deficient due to the para-like relationship of the aldehyde group across the furan oxygen, which dramatically accelerates the initial oxidative addition of Pd(0) into the C-Br bond. Conversely, the 2-(trifluoromethyl)phenylboronic acid is both electronically deactivated and sterically hindered by the ortho-CF3 group.
To overcome the resulting high activation energy barrier during the transmetalation step, a biphasic solvent system (1,4-dioxane/water) is utilized[5]. Water is essential to dissolve the inorganic base (K2CO3), forming the reactive hydroxyboronate complex [Ar-B(OH)3]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.
Step-by-Step Protocol
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Solvent & Base: Add a 4:1 mixture of degassed 1,4-dioxane and water, followed by K2CO3 (2.0 eq)[5].
-
Catalyst Addition: Introduce tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq). Degas the suspension via sparging for an additional 10 minutes.
-
Reaction: Heat the mixture to 85 °C under a positive pressure of argon for 12 hours.
-
Workup (Self-Validation): Cool to room temperature, dilute with water, and extract with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Validation: TLC will show the disappearance of the lower-Rf bromofuraldehyde and the emergence of a UV-active product spot.
Phase 2: Knoevenagel-Doebner Condensation
The second phase installs the acrylic acid side chain via the Doebner modification of the Knoevenagel condensation[6][7].
Mechanistic Causality & Stereocontrol
Furan-2-carbaldehydes can exhibit sluggish reactivity in standard aldol-type condensations due to the electron-donating nature of the furan ring, which reduces the electrophilicity of the carbonyl carbon. The Doebner modification solves this by introducing a catalytic amount of a secondary amine (piperidine).
Piperidine condenses with the aldehyde to form an iminium ion . This positively charged intermediate has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) than the neutral carbonyl, making it highly susceptible to nucleophilic attack by the malonate enolate[6]. Following addition and elimination of the piperidine catalyst, a dicarboxylic alkene is formed. Under reflux conditions, thermal decarboxylation occurs. The transition state of this decarboxylation strictly dictates an anti-periplanar geometry, ensuring the exclusive formation of the thermodynamically stable trans (E)-isomer [2][6].
Fig 2: Doebner modification of the Knoevenagel condensation highlighting the iminium intermediate.
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (0.5 M concentration)[6].
-
Catalysis: Add piperidine (0.1 eq) dropwise.
-
Reaction: Heat the solution to reflux (approx. 110 °C) for 4–6 hours. The evolution of CO2 gas will be visually apparent, indicating successful decarboxylation[7].
-
Workup (Self-Validation): Cool the mixture to 0 °C in an ice bath. Slowly acidify the solution by adding 1M HCl until the pH reaches ~2. The target acrylic acid will precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure trans-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid[1].
Quantitative Optimization Data
To ensure maximum yield and purity, specific reaction parameters must be tightly controlled. The table below summarizes the causality behind the optimized conditions compared to standard baselines.
| Reaction Step | Parameter | Condition A (Standard) | Condition B (Optimized) | Causality / Rationale for Optimization |
| Suzuki Coupling | Catalyst | Pd(PPh3)4 (5 mol%) | Pd(dppf)Cl2 (2 mol%) | Bidentate ligands (dppf) prevent catalyst deactivation caused by the steric bulk of the ortho-CF3 group. |
| Suzuki Coupling | Base / Solvent | Na2CO3 / Toluene-H2O | K2CO3 / 1,4-Dioxane-H2O | Dioxane significantly improves the solubility of the fluorinated boronic acid; the K+ counterion enhances the rate of transmetalation[5]. |
| Knoevenagel | Catalyst | Pyridine (solvent only) | Piperidine (10 mol%) in Pyridine | Piperidine forms a highly reactive iminium intermediate, accelerating the rate-determining nucleophilic addition[6]. |
| Knoevenagel | Temperature | 80 °C | 110 °C (Reflux) | Higher thermal energy is strictly required to drive the final decarboxylation step to completion, preventing di-acid contamination. |
Analytical Validation (Self-Validating Systems)
A robust protocol must be inherently self-validating. To confirm the successful synthesis of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, the following analytical benchmarks must be met:
-
1H NMR Spectroscopy: The defining feature of the successful Doebner condensation is the presence of two distinct doublet signals in the alkene region (approx. δ 6.5 - 7.8 ppm). Crucially, the coupling constant ( J ) between these vinylic protons must be ≈15−16 Hz . This large J -value unequivocally confirms the (E) (trans) configuration of the double bond[2][6].
-
LC-MS: Electrospray ionization (ESI) in negative mode should yield an [M−H]− peak at m/z 281.2 , perfectly matching the exact mass of the deprotonated C14H9F3O3 molecule[2].
References
[1] NextSDS. "3-[5-(2-(TRIFLUOROMETHYL)PHENYL)-FURAN-2-YL]-ACRYLIC ACID — Chemical Substance Information." nextsds.com. URL:
[2] Santa Cruz Biotechnology. "3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans | CAS 480425-31-8". scbt.com. URL:
[3] Hassan, A.S. et al. "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities." ResearchGate. URL:
[5] BenchChem. "Application Notes and Protocols for the Synthesis and Purification of (E/Z)-OSM-SMI-10B." benchchem.com. URL:
[4] Griffith University. "Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation." griffith.edu.au. URL:
[7] ACS Publications. "Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation." ACS Omega. URL:
[6] ACS Publications. "Synthesis and Structure–Activity Relationships of Lapacho Analogues. 1. Suppression of Human Keratinocyte Hyperproliferation..." Journal of Medicinal Chemistry. URL:
Sources
Application Note: Step-by-Step Synthesis Protocol for 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Strategic Overview & Retrosynthetic Analysis
The target compound, 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS: 480425-31-8), is a functionalized building block utilized in advanced drug discovery and materials science. The presence of an ortho-trifluoromethyl group on the phenyl ring imparts significant lipophilicity and steric bulk, which can positively influence the pharmacokinetic profiles of downstream active pharmaceutical ingredients (APIs).
To construct this molecule with high regioselectivity and stereocontrol, we employ a highly modular two-step synthetic workflow:
-
Biaryl Formation : A Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and 2-(trifluoromethyl)phenylboronic acid to yield the intermediate 1 (CAS: 94098-56-3)[2].
-
Olefin Metologation : A3 of the resulting aldehyde with malonic acid to install the acrylic acid moiety stereoselectively[4].
Retrosynthetic and forward synthetic workflow for the target acrylic acid.
Step 1: Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale & Causality: The Suzuki coupling is chosen for its excellent tolerance to the unprotected aldehyde functional group. The ortho-CF3 group on the boronic acid introduces considerable steric hindrance, which can impede the transmetalation step of the catalytic cycle. To overcome this thermodynamic barrier, we utilize a robust biphasic solvent system (Toluene/Ethanol/Water) and a slightly elevated catalyst loading of Pd(PPh3)4 (5 mol%). The aqueous base (K2CO3) activates the boronic acid by forming a reactive electron-rich boronate complex, which is essential for driving efficient transmetalation.
Step-by-Step Protocol:
-
Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromofuran-2-carbaldehyde (10.0 mmol, 1.0 eq) and 2-(trifluoromethyl)phenylboronic acid (12.0 mmol, 1.2 eq) in a mixture of Toluene (40 mL) and Ethanol (10 mL).
-
Degassing : Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which would otherwise oxidize and deactivate the zero-valent palladium catalyst.
-
Catalyst & Base Addition : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.5 mmol, 5 mol%) followed immediately by 10 mL of a 2.0 M aqueous K2CO3 solution (20.0 mmol, 2.0 eq).
-
Reaction : Attach a reflux condenser, flush the system with N2, and heat the biphasic mixture to 85 °C for 12 hours with vigorous stirring.
-
System Validation : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the starting bromide and the appearance of a new, intensely UV-active spot confirms full conversion.
-
Workup : Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via silica gel flash chromatography (eluting with 5-10% EtOAc in Hexanes) to afford 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde as a yellow solid[2].
Step 2: Knoevenagel-Doebner Condensation
Mechanistic Rationale & Causality: The Doebner modification of the Knoevenagel condensation is the premier method for converting aryl aldehydes directly to (E)-acrylic acid derivatives[4]. Piperidine acts as a nucleophilic organocatalyst, condensing with the furfural derivative to form a 5[6]. Malonic acid, deprotonated by the pyridine solvent, attacks this intermediate. Subsequent dehydration yields an alkylidenemalonic acid intermediate, which under reflux conditions undergoes spontaneous decarboxylation (-CO2). The steric repulsion in the transition state ensures the exclusive formation of the thermodynamically stable (E)-isomer.
Mechanistic pathway of the Knoevenagel-Doebner condensation.
Step-by-Step Protocol:
-
Preparation : To a 100 mL round-bottom flask, add 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde (5.0 mmol, 1.0 eq) and Malonic acid (7.5 mmol, 1.5 eq).
-
Solvent & Catalyst : Add anhydrous Pyridine (15 mL) to dissolve the reactants, followed by a catalytic amount of Piperidine (0.5 mmol, 0.1 eq)[6]. (Caution: Conduct inside a fume hood due to pyridine toxicity).
-
Reaction : Equip the flask with a reflux condenser and heat to 95 °C in an oil bath.
-
System Validation : Observe the reaction mixture; the continuous evolution of CO2 gas bubbles serves as a direct, self-validating visual indicator that the decarboxylation step is actively occurring. Continue heating for 4-6 hours until gas evolution completely ceases.
-
Workup : Cool the mixture to room temperature. Slowly pour the solution into 100 mL of an ice-cold 2.0 M HCl solution while stirring vigorously. The acidic environment converts pyridine to water-soluble pyridinium chloride, causing the target acrylic acid to precipitate out of solution. Ensure the final pH of the aqueous layer is ~2.
-
Purification : Collect the precipitate via vacuum filtration and wash thoroughly with ice-cold water (3 × 20 mL). Recrystallize the crude solid from an Ethanol/Water mixture to afford pure 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
Quantitative Data & Characterization Summary
| Parameter | Step 1: Suzuki-Miyaura Coupling | Step 2: Knoevenagel-Doebner Condensation |
| Target Intermediate/Product | 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid |
| Reaction Temperature | 85 °C | 95 °C |
| Reaction Time | 12 hours | 4–6 hours |
| Expected Yield | 75–85% | 80–90% |
| Appearance | Yellow solid | Off-white to pale yellow crystalline solid |
| Key Analytical Marker | 1 H NMR: Aldehyde CHO singlet ~9.6 ppm | 1 H NMR: Alkene doublets ( J≈15.5 Hz) indicating (E)-isomer |
References
-
Sigma-Aldrich. 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans.
-
[2] Vulcanchem. 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde.
-
[4] ACS Omega. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions.
-
[6] ResearchGate. Synthesis of α-furylacrylic acid.
Sources
- 1. 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde (94098-56-3) for sale [vulcanchem.com]
- 2. 5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde (94098-56-3) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to prepare 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid stock solutions for in vitro assays
Application Note: Preparation of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic Acid Stock Solutions for In Vitro Assays
Executive Summary & Scientific Rationale
The compound 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS: 480425-31-8) is a specialized synthetic building block frequently utilized in targeted in vitro pharmacological assays[1]. Structurally, it features a highly lipophilic 2-(trifluoromethyl)phenyl group coupled to a furan ring, terminating in an ionizable acrylic acid moiety.
This dichotomous physicochemical nature—a hydrophobic core paired with an acidic tail—presents unique solubility challenges. Aqueous buffers at physiological pH (pH 7.4) generally fail to dissolve the un-ionized form of the compound without prior solvation in an organic vehicle. This protocol establishes a self-validating, standardized workflow for preparing master stock solutions, ensuring maximum compound bioavailability while minimizing solvent-induced cytotoxicity.
Physicochemical Profiling
Understanding the compound's intrinsic properties is the foundational step in formulating a robust solvation strategy.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Chemical Name | 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid |
| CAS Number | 480425-31-8 |
| Molecular Formula | C14H9F3O3 |
| Molecular Weight | 282.21 g/mol [1] |
| Key Functional Groups | Carboxylic acid, Furan ring, Trifluoromethylphenyl |
| Estimated pKa | ~4.5 (Acrylic acid moiety) |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
Causality of Solvent Selection: Why Anhydrous DMSO?
The amphipathic nature of DMSO is required to disrupt the crystal lattice of the lipophilic trifluoromethylphenyl-furan core while simultaneously stabilizing the polar carboxylic acid.
-
Moisture Control: The use of anhydrous DMSO (≥99.9% purity) is critical. DMSO is highly hygroscopic; the absorption of atmospheric water lowers the solubility threshold of the lipophilic compound, leading to micro-precipitation that artificially skews dose-response curves.
-
Cellular Toxicity Constraints: According to the, solvent compatibility must be determined early in assay development[2]. Recent studies demonstrate that DMSO concentrations >0.1% can induce caspase-3 cleavage and significant cytotoxicity in sensitive cell lines (e.g., human fibroblast-like synoviocytes)[3]. Therefore, the master stock must be highly concentrated (e.g., 10–50 mM) to ensure the final assay DMSO concentration remains strictly ≤0.1% v/v.
Experimental Protocol: Step-by-Step Methodology
Step 1: Reagent Preparation and Safety Handling
-
Causality: The compound is classified as a respiratory, skin, and eye irritant (GHS Hazard Codes H301, H315, H319, H335)[1]. Airborne particulates pose a significant inhalation risk.
-
Action: Weigh the powder inside a certified fume hood using a calibrated analytical balance (d = 0.01 mg). Wear appropriate PPE, including an N95-equivalent dust mask, nitrile gloves, and safety goggles[1].
Step 2: Master Stock Reconstitution
-
Causality: Direct addition of an aqueous assay buffer to the powder will cause the lipophilic compound to float or form insoluble aggregates due to high surface tension and poor wettability.
-
Action: Calculate the required volume of anhydrous DMSO to achieve a 10 mM or 50 mM master stock. Add the room-temperature DMSO directly to the vial and vortex for 30–60 seconds until the solution is completely clear.
-
Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000
Table 2: Standard Dilution Matrix (for 1.0 mL Final Volume)
| Desired Concentration | Mass of Compound Required | Solvent Volume |
| 10 mM | 2.82 mg | 1.0 mL Anhydrous DMSO |
| 20 mM | 5.64 mg | 1.0 mL Anhydrous DMSO |
| 50 mM | 14.11 mg | 1.0 mL Anhydrous DMSO |
Step 3: Aliquoting and Cryopreservation
-
Causality: Repeated freeze-thaw cycles cause the condensation of atmospheric moisture into the DMSO stock. This water introduction degrades the compound over time and drastically lowers its solubility limit.
-
Action: Divide the master stock into 10–50 µL single-use aliquots in sterile, tightly sealed amber microcentrifuge tubes (the conjugated furan/acrylic acid system may be sensitive to prolonged UV exposure). Store at -20°C for short-term use (<1 month) or -80°C for long-term preservation.
Step 4: Working Solution Preparation (Assay Day)
-
Causality: Rapid introduction of a high-concentration DMSO stock into an aqueous buffer can cause "solvent shock," leading to transient micro-precipitation.
-
Action: Thaw a single aliquot at room temperature. Perform a serial dilution directly into the pre-warmed (37°C) assay buffer with rapid, continuous vortexing. Ensure the final DMSO concentration in the cell culture well does not exceed 0.1%[3].
Workflow Visualization
Workflow for the preparation and dilution of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
Quality Control & Troubleshooting
-
Issue: Micro-precipitation upon aqueous dilution.
-
Mechanism: The local concentration of water exceeds the solubility limit of the trifluoromethylphenyl group before the DMSO can evenly disperse.
-
Solution: Pre-warm the assay buffer to 37°C before adding the DMSO stock. Add the stock dropwise while continuously vortexing the buffer to ensure immediate mechanical dispersion.
-
-
Issue: Inconsistent IC50/EC50 values across biological replicates.
-
Mechanism: Compound degradation or solvent evaporation due to improper storage.
-
Solution: Validate the molecular integrity of the master stock via LC-MS prior to critical assays. Ensure all aliquots are sealed tightly (e.g., with Parafilm) and are never subjected to more than one freeze-thaw cycle.
-
References
-
Verheijen, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, 2022.[Link]
-
Sittampalam GS, et al. "Assay Guidance Manual". National Center for Advancing Translational Sciences (NCATS), 2012-2022.[Link]
Sources
Application Note: Synthetic Utility of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic Acid in Organic Synthesis
Executive Summary
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (predominantly trans), CAS 480425-31-8, is a highly functionalized and versatile building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. The molecule’s architecture is defined by three distinct structural motifs that dictate its synthetic value:
-
2-(Trifluoromethyl)phenyl group: Imparts significant lipophilicity and metabolic stability. In drug design, the bulky, electron-withdrawing -CF3 group is frequently used to prevent oxidative degradation by cytochrome P450 enzymes while enhancing membrane permeability.
-
Furan core: Acts as a rigid, heteroaromatic spacer that extends the π -conjugation of the system. It also provides hydrogen-bond accepting capabilities critical for target-protein interactions.
-
Acrylic acid moiety: Serves as the primary reactive handle. As an α,β -unsaturated carboxylic acid, it is primed for amidation, conjugate additions (Michael reactions), and transition-metal-catalyzed cross-couplings.
Physicochemical & Safety Profile
Before incorporating this compound into synthetic workflows, it is critical to understand its physicochemical properties and safety hazards. The compound is classified as acutely toxic and is a known irritant[2].
| Property | Specification |
| CAS Number | 480425-31-8[1] |
| Molecular Formula | C14H9F3O3[2] |
| Molecular Weight | 282.21 g/mol [1] |
| Stereochemistry | Predominantly trans (E-isomer)[1] |
| GHS Classifications | Acute Tox. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3] |
| Handling Precautions | Requires N95 dust mask, faceshield, and chemical-resistant gloves |
Core Synthetic Applications & Mechanistic Rationale
A. Amide Bond Formation (Library Synthesis)
The most common application of this building block is the synthesis of furan-acrylamide libraries via amide coupling. Because the acrylic acid is conjugated with the electron-rich furan ring, the electrophilicity of the carbonyl carbon is slightly attenuated compared to standard aliphatic acids.
-
Causality & Reagent Selection: Standard coupling reagents like EDC/HOBt often result in sluggish reaction times and lower yields for this specific substrate. Instead, HATU is the reagent of choice[4]. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester[5]. The pyridine nitrogen of the HOAt leaving group provides a powerful neighboring group effect, stabilizing the incoming amine via a 7-membered cyclic hydrogen-bonded transition state. This accelerates aminolysis and strictly suppresses competitive Michael addition of the amine to the α,β -unsaturated system[4].
B. Thia-Michael Addition (Targeting Cysteine Residues)
The α,β -unsaturated carbonyl system is a classic Michael acceptor. In modern drug development, this moiety is frequently utilized to design targeted covalent inhibitors (TCIs) that form irreversible bonds with non-catalytic cysteine residues in kinase active sites.
-
Causality & Reagent Selection: When reacting 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid with thiols, a weak base like Triethylamine (TEA) is required. Utilizing stronger bases (like NaH or KOtBu) can trigger unwanted polymerization of the acrylic tail or off-target nucleophilic attack on the furan ring. TEA ensures the formation of the highly nucleophilic thiolate anion while maintaining a mild, controlled reaction environment.
C. Decarboxylative Heck-Type Cross-Coupling
The acrylic acid moiety can act as a traceless directing and activating group in transition-metal catalysis. Under palladium catalysis, the carboxylic acid undergoes extrusion of CO2, generating a vinyl palladium intermediate that can subsequently couple with aryl halides or other electrophiles[6].
-
Causality & Reagent Selection: The extended conjugation provided by the furan ring stabilizes the intermediate vinyl-palladium species. This method is highly advantageous when the corresponding vinyl halide is unstable or difficult to synthesize, allowing the stable, crystalline acrylic acid to serve as a direct, bench-stable precursor[7].
Validated Experimental Protocols
Protocol 1: HATU-Mediated Synthesis of Furan-Acrylamides
Self-Validation Logic: This protocol includes an LC-MS checkpoint to explicitly verify OAt-ester formation, preventing the waste of expensive amine building blocks. The biphasic acidic/basic workup ensures the complete removal of the tetramethylurea byproduct.
-
Activation: In an oven-dried round-bottom flask under N2, dissolve 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
-
Coupling Reagent: Add HATU (1.1 equiv) in one portion. The solution will typically transition to a pale yellow color as the active ester forms.
-
Validation Checkpoint 1: Stir for 15 minutes. Take a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the mass of the OAt-active ester intermediate[5]. Do not proceed until the starting acid mass is entirely depleted.
-
Aminolysis: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2-4 hours.
-
Validation Checkpoint 2: Monitor by TLC (typically 50% EtOAc/Hexanes). The highly UV-active product spot should appear at a higher Rf than the starting acid.
-
Workup: Dilute the reaction with EtOAc (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO3 (2 x 10 mL) to remove HOAt and any trace unreacted acid.
-
Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol 2: Thia-Michael Conjugate Addition
Self-Validation Logic: The use of a mild base and strict temperature control prevents the retro-Michael reaction and unwanted polymerization, which are common failure points in α,β -unsaturated conjugate additions.
-
Initiation: Dissolve the acrylic acid derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) and cool the flask to 0 °C in an ice bath.
-
Thiol Addition: Add the desired thiol (R-SH) (1.2 equiv).
-
Catalysis: Dropwise, add Triethylamine (TEA) (0.1 equiv). Crucial step: Keep the reaction at 0 °C for the first hour to control the exothermic thiolate addition.
-
Propagation: Allow the reaction to warm to room temperature naturally and stir for 4-6 hours.
-
Validation Checkpoint: Monitor via 1H-NMR of a crude aliquot. The disappearance of the distinct doublet peaks (typically around 6.0 - 7.5 ppm, J ~ 15 Hz) corresponding to the trans-alkene protons confirms complete conversion to the saturated β -thio ether.
-
Quenching & Workup: Quench with 0.5M HCl (10 mL). Extract with DCM. The organic layer is washed with brine, dried over MgSO4, and concentrated.
Visualizations
Caption: Divergent synthetic workflows utilizing 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
Caption: Mechanistic pathway of HATU-mediated amide coupling preventing competitive side reactions.
References
-
3-[5-(2-(TRIFLUOROMETHYL)PHENYL)-FURAN-2-YL]-ACRYLIC ACID — Chemical Substance Information Source: NextSDS URL:[Link]
-
HATU - Wikipedia Source: Wikipedia URL:[Link]
-
Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]
-
Illuminating Palladium Catalysis Source: PMC / National Institutes of Health URL:[Link]
-
Development of a Catalytic Aromatic Decarboxylation Reaction Source: Organic Letters (ACS Publications) URL:[Link]
Sources
Technical Support Center: Optimizing Aqueous Solubility for 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility challenges with 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid .
Below, you will find a mechanistic breakdown of the compound's physicochemical properties, field-proven troubleshooting FAQs, step-by-step experimental protocols, and data summaries to ensure robust and reproducible assay performance.
Physicochemical Profiling: Understanding the Causality of Insolubility
To solve a solubility issue, we must first deconstruct the molecule. 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid presents a classic "bipolar" solubility challenge:
-
The Hydrophobic Tail: The molecule features a furan ring coupled to an ortho-trifluoromethyl (-CF₃) phenyl group. The -CF₃ group is extremely lipophilic, highly electron-withdrawing, and sterically bulky. This drives up the partition coefficient (LogP) and forces the molecule to aggregate in aqueous environments to minimize contact with water.
-
The Ionizable Head: The acrylic acid moiety contains a carboxylic acid (-COOH) with an estimated pKa of ~4.2 to 4.8.
The Causality of Precipitation: At a pH below its pKa (e.g., in unbuffered water or simulated gastric fluid), the carboxylic acid is unionized, rendering the entire molecule highly hydrophobic and practically insoluble [1]. Even at physiological pH (7.4), where the acid is ionized (-COO⁻), the massive hydrophobic drag of the trifluoromethyl-phenyl group can cause the compound to form micelles or crash out of solution if the concentration exceeds its intrinsic solubility limit.
Troubleshooting & FAQs
Q1: I dilute my 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM, and it immediately turns cloudy. Why is this happening, and how do I fix it?
Causality: You are experiencing "solvent shift precipitation." DMSO is a powerful hydrogen-bond acceptor that perfectly solvates the hydrophobic -CF₃ tail. When you rapidly introduce this stock into an aqueous buffer, the local concentration of water spikes. The hydrophobic effect forces the lipophilic tails to aggregate and precipitate before the carboxylic acid headgroups can fully interact with the buffer ions. Solution:
-
Step-down dilution: Do not jump directly from 100% DMSO to 99% water. Create an intermediate dilution using a co-solvent like PEG400 or Ethanol.
-
Protein Binding: For in vitro enzymatic or cell-based assays, supplement your assay buffer with 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a lipid-carrier protein, binding the hydrophobic tail and keeping the compound in solution without interfering with most cellular assays [3].
Q2: We need to formulate this compound at 5 mg/mL for an in vivo PK study, but we cannot use high levels of DMSO or PEG. What is the best strategy?
Causality: High-concentration aqueous dosing requires a biocompatible solubilizer that physically shields the hydrophobic tail from water. Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) combined with pH adjustment. The hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the bulky trifluoromethyl-phenyl moiety. By simultaneously adjusting the buffer pH to 7.5–8.0, you ensure the acrylic acid remains ionized and exposed to the aqueous exterior, maximizing the stability of the inclusion complex [2, 4].
Q3: Does the choice of buffer salts matter if I keep the pH at 8.0?
Causality: Yes, due to counter-ion effects. Solution: Stick to monovalent cations (Sodium or Potassium salts, e.g., Tris-HCl or Na-Phosphate). Avoid buffers containing high concentrations of divalent cations like Calcium (Ca²⁺) or Magnesium (Mg²⁺). Divalent cations can bridge two ionized carboxylic acid molecules, forming highly insoluble complexes that will immediately precipitate.
Experimental Protocols: Self-Validating Systems
Protocol A: Step-Down Dilution for In Vitro Assays (Minimizing Solvent Shock)
This protocol ensures the compound remains monomeric in cell culture or biochemical assay buffers.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.
-
Intermediate Solubilization: In a sterile tube, create a 1 mM intermediate stock by mixing 10 µL of the 10 mM DMSO stock with 90 µL of a 50/50 (v/v) mixture of DMSO and PEG400. Note: PEG400 acts as a surfactant bridge.
-
Buffer Preparation: Pre-warm your target assay buffer (e.g., HBSS or Tris-HCl, pH 7.4) to 37°C. Supplement the buffer with 0.1% (w/v) fatty-acid-free BSA [3].
-
Final Dilution: Slowly add the 1 mM intermediate stock to the pre-warmed assay buffer dropwise while vortexing at medium speed.
-
Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant to confirm no compound was lost to microscopic precipitation.
Protocol B: HP-β-Cyclodextrin Complexation for High-Concentration In Vivo Dosing
This protocol leverages supramolecular chemistry to achieve mg/mL solubility.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Tris Buffer. Adjust the pH to 8.0 using 0.1 M NaOH.
-
Active Pharmaceutical Ingredient (API) Addition: Add 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid powder directly into the HP-β-CD solution to achieve your target concentration (e.g., 5 mg/mL).
-
Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. Causality: Complexation is an equilibrium process that requires time for the hydrophobic tail to displace water inside the cyclodextrin cavity.
-
Filtration: Filter the solution through a 0.22 µm PES syringe filter to remove any uncomplexed API.
-
Validation: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized compound [2].
Quantitative Data Presentation
Table 1: Predicted Solubility States vs. pH
Demonstrating the critical relationship between ionization state and aqueous solubility.
| Environment / Buffer | pH Level | Ionization State of Acrylic Acid | Expected Solubility | Recommended Action |
| Simulated Gastric Fluid | 1.2 - 2.0 | Unionized (-COOH) | < 1 µg/mL (Insoluble) | Use lipid-based formulation if oral dosing is required. |
| Unbuffered Milli-Q Water | ~5.5 | Partially Ionized | 10 - 50 µg/mL (Poor) | Adjust pH to > 7.0. |
| PBS / HBSS | 7.4 | Fully Ionized (-COO⁻) | ~100 - 200 µg/mL | Add 0.1% BSA or 1% DMSO to prevent aggregation. |
| Tris Buffer + 20% HP-β-CD | 8.0 | Fully Ionized + Encapsulated | > 5,000 µg/mL (Excellent) | Ideal for IV/IP dosing formulations. |
Table 2: Solubilizing Excipients Comparison
| Excipient | Mechanism of Action | Best Use Case | Risk / Limitation |
| DMSO | Solvates hydrophobic tail | Stock solutions | Cellular toxicity at > 1% v/v. |
| PEG400 | Co-solvent / Polarity bridge | Intermediate dilutions | Can increase viscosity of the assay. |
| BSA (0.1%) | Lipid-carrier protein binding | In vitro cell/enzyme assays | May artificially lower the free-drug concentration (shift IC₅₀). |
| HP-β-CD | Supramolecular encapsulation | In vivo dosing / Animal models | Requires 24h equilibration time. |
Decision Workflow Visualization
Below is the logical workflow for selecting the correct solubility enhancement strategy based on your specific experimental constraints.
Caption: Workflow for selecting solubility enhancement strategies based on assay requirements.
References
- Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [1]
-
Title: Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation Source: National Institutes of Health (NIH) / PMC URL: [1]
-
Title: Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs Source: ResearchGate URL: [2]
-
Title: Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications Source: MDPI URL: [3]
Sources
Reducing background noise in 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid fluorescence assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of optimizing fluorescence assays for environmentally sensitive, hydrophobic probes.
The compound 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is a highly specialized fragment often utilized in target binding assays (such as Carbonic Anhydrase II screening) and DNA-encoded library (DEL) validations[1]. While its furyl-acrylic acid core and trifluoromethyl (-CF3) group provide excellent binding affinity and unique spectral properties, these exact structural features make it highly prone to aggregation, non-specific binding, and solvent-dependent background noise.
This guide provides field-proven, self-validating methodologies to diagnose and eliminate background noise in your assays.
Part 1: Diagnostic Workflow
Before adjusting your protocol, use the logical workflow below to identify the root cause of your background noise.
Caption: Diagnostic workflow for troubleshooting background noise in fluorogenic fragment assays.
Part 2: Troubleshooting Guide (FAQs)
Q1: Why is my baseline fluorescence abnormally high even before adding the target protein? A: This is almost always caused by Aggregation-Induced Emission (AIE) . The 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid molecule contains a highly lipophilic trifluoromethyl (-CF3) group paired with a planar furyl-acrylic core. In aqueous buffers, these hydrophobic regions undergo π−π stacking and hydrophobic assembly to minimize water contact, forming supramolecular aggregates[2]. For many structurally rigidified molecules, aggregation restricts intramolecular rotations, leading to a massive artificial increase in background fluorescence[3]. Solution: You must disrupt these aggregates. Introduce a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer. Detergents form micelles that encapsulate the monomeric fluorophore, preventing self-assembly and drastically reducing the baseline signal[4].
Q2: How do I differentiate between target-specific fluorescence and non-specific binding noise? A: Non-specific binding occurs when the fluorophore interacts with hydrophobic patches on off-target proteins, blocking agents (like BSA), or the microplate walls. To differentiate, you must run a competitive displacement control . Add a known, non-fluorescent high-affinity ligand for your target (e.g., a standard aryl sulfonamide if targeting Carbonic Anhydrase II[1]). If the fluorescence does not decrease upon adding the competitor, your signal is non-specific noise. Solution: Optimize your blocking strategy. If BSA is increasing background by binding the lipophilic -CF3 group, switch to a synthetic blocking agent or a zwitterionic detergent like CHAPS, which is less likely to sequester aromatic carboxylic acids[5].
Q3: What are the optimal microplate and optical settings to minimize auto-fluorescence? A: Fluorescence intensity assays for small molecules often suffer from light scattering and auto-fluorescence from buffer components or the plastic itself. Solution: Always use solid black microplates for fluorescence intensity assays. Black plates absorb scattered excitation light and quench auto-fluorescence, significantly improving the signal-to-blank ratio compared to clear or white plates[6]. Additionally, optimize the "number of flashes" on your microplate reader. Increasing the flashes (e.g., 10–50 per well) averages out random noise fluctuations, stabilizing the baseline[6].
Part 3: Standardized Protocols
Protocol A: Aggregation Mitigation & Solubility Validation
Causality: This protocol ensures the fluorophore remains in a monomeric state, validating that the measured fluorescence is due to target binding, not aggregation-induced emission.
-
Stock Preparation: Dissolve 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid in 100% molecular-biology grade DMSO to a concentration of 10 mM. Note: Ensure complete dissolution by vortexing and gentle warming (37°C); the -CF3 group can slow solvation.
-
Buffer Formulation: Prepare the base assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5). Divide into two aliquots. To one aliquot, add 0.01% (v/v) Triton X-100[4].
-
Titration: Dilute the fluorophore stock into both buffers to a final concentration of 10 µM (ensure final DMSO concentration is ≤ 1%).
-
Self-Validation (Baseline Read): Measure the fluorescence of both solutions in a black microplate. The buffer with detergent should exhibit a baseline fluorescence at least 5-10 fold lower than the detergent-free buffer. If the baseline remains high, perform Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates >10 nm.
Protocol B: Assay Buffer Optimization for Maximum SNR
Causality: Balancing detergent concentration is critical. Too little leads to fluorophore aggregation (high noise), while too much can denature the target protein or sequester the fluorophore in micelles, preventing target binding (low signal)[7].
-
Matrix Setup: Prepare a 96-well black microplate with a matrix of target protein (e.g., 0 nM vs. 50 nM) and varying concentrations of Triton X-100 (0%, 0.001%, 0.005%, 0.01%, 0.05%).
-
Incubation: Add 1 µM of the fluorophore to all wells. Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium.
-
Measurement: Read fluorescence using excitation/emission wavelengths tailored to your specific furyl-acrylic acid derivative.
-
Data Analysis: Calculate the Signal-to-Noise Ratio (SNR) for each condition using the formula: SNR=σbackgroundμsignal−μbackground . Select the lowest detergent concentration that yields an SNR > 3.0.
Part 4: Quantitative Data Presentation
The following table summarizes the typical impact of various buffer additives on the baseline noise and overall Signal-to-Noise Ratio (SNR) when working with highly lipophilic fluorophores like 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
| Buffer Additive / Condition | Baseline Noise (RFU) | Target Signal (RFU) | SNR Impact | Mechanism of Action |
| No Additive (Buffer Only) | 45,000 (High) | 52,000 | < 1.0 (Fail) | Fluorophore aggregates via π−π stacking, causing AIE[2]. |
| 0.01% Triton X-100 | 4,500 (Low) | 48,000 | > 9.0 (Optimal) | Micelles encapsulate monomers, preventing self-assembly[4]. |
| 0.1% Triton X-100 | 3,000 (Low) | 12,000 | ~ 3.0 (Sub-optimal) | Excess micelles sequester the probe away from the target protein. |
| 0.05% CHAPS | 8,000 (Moderate) | 45,000 | ~ 4.5 (Good) | Zwitterionic detergent reduces aggregation without denaturing proteins[5]. |
| 1% BSA (Blocking Agent) | 25,000 (High) | 30,000 | < 1.0 (Fail) | Lipophilic -CF3 group binds non-specifically to hydrophobic pockets in BSA. |
Part 5: References
-
Trio-pharmacophore DNA-encoded chemical library for simultaneous selection of fragments and linkers - PMC. National Institutes of Health (NIH). Available at:[Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at:[Link]
-
A Competitive Fluorescence Assay to Measure the Reactivity of Compounds. ResearchGate. Available at:[Link]
-
A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Background-Quenched Aggregation-Induced Emission through Electrostatic Interactions for the Detection of Poly(ADP-ribose) Polymerase-1 Activity - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Trio-pharmacophore DNA-encoded chemical library for simultaneous selection of fragments and linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Background-Quenched Aggregation-Induced Emission through Electrostatic Interactions for the Detection of Poly(ADP-ribose) Polymerase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescence-Based Assay to Monitor Autopalmitoylation of zDHHC Proteins Applicable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
Overcoming crystallization issues with 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid in DMSO
Target Compound: 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid Primary Solvent: Dimethyl Sulfoxide (DMSO) Audience: Researchers, Process Chemists, and Drug Development Professionals
Mechanistic Overview: The DMSO Dilemma
Crystallizing 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid from DMSO presents a unique thermodynamic challenge. The molecule consists of a highly hydrophobic 2-(trifluoromethyl)phenyl group, an electron-rich furyl ring, and a polar acrylic acid moiety.
DMSO is a highly polar, aprotic solvent and a formidable hydrogen-bond acceptor. In a typical carboxylic acid crystallization, the primary thermodynamic driver is the formation of the R−COOH⋯HOOC−R homodimer[1]. However, the sulfinyl oxygen of DMSO outcompetes this homodimerization, strongly solvating the carboxylic acid tail. When an antisolvent (like water) is introduced, the extreme hydrophobicity of the CF3-phenyl group forces the molecule to aggregate. Because the acid tail remains solvated by DMSO, the system cannot form an ordered crystal lattice. Instead, it minimizes free energy by undergoing Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"[2][3]. Furthermore, if crystals do form, they frequently trap DMSO in the lattice, resulting in stable solvates rather than the pure free acid[4][5].
Troubleshooting FAQs
Q1: Why does my compound form a biphasic milky oil instead of crystals when I add water to the DMSO solution? A1: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS)[2]. When a highly polar antisolvent like water is added rapidly, the system's supersaturation spikes. The hydrophobic trifluoromethyl-phenyl moiety aggregates to minimize aqueous contact, but the carboxylic acid remains hydrogen-bonded to DMSO. The system separates into a solute-rich liquid phase (the oil) and a solvent-rich phase[6]. To prevent this, you must bypass the kinetic LLPS boundary by controlling supersaturation via elevated temperatures, extremely slow antisolvent addition, and physical seeding[2][3].
Q2: My NMR shows 1 equivalent of trapped DMSO even after prolonged vacuum drying at 80 °C. Why won't it evaporate? A2: You have not isolated the free acid; you have isolated a thermodynamic DMSO solvate[5]. Carboxylic acids frequently co-crystallize with DMSO to form 1:1 or 1:2 solvates, where the DMSO molecules are incorporated directly into the crystal lattice via strong OH⋯O=S hydrogen bonds[4]. Because the DMSO is a structural component of the crystal lattice, it cannot be removed by simple vacuum drying without destroying the crystal structure.
Q3: How can I break the DMSO solvate and recover the pure free acid? A3: You must perform a solvent-mediated phase transformation (reslurrying). You cannot simply "dry" the solvate away. Reslurry the isolated solvate in a solvent system that does not act as a strong hydrogen bond acceptor (e.g., a mixture of heptane and ethyl acetate) at elevated temperatures[7]. As the solvate slowly dissolves, the thermodynamically stable free acid dimer will nucleate and precipitate, leaving the DMSO in the bulk solvent.
Q4: What is the most reliable method to obtain X-ray quality single crystals for this compound? A4: Isothermal vapor diffusion is the gold standard for compounds that are only soluble in DMSO[8]. By placing a small vial of your DMSO solution inside a larger sealed chamber containing a volatile antisolvent (like dichloromethane), the antisolvent slowly diffuses into the DMSO. This extremely gradual increase in supersaturation bypasses the LLPS boundary entirely and promotes orderly crystal nucleation[8].
Data Presentation & Matrices
Table 1: Antisolvent Selection Matrix for DMSO Solutions
| Antisolvent | Polarity | LLPS Risk | Solvate Risk | Application Recommendation |
| Water | Very High | Very High | High | Use only with strict temperature cycling and seeding protocols. |
| Dichloromethane | Low | Low | Low | Excellent for vapor diffusion; poor for bulk addition due to miscibility limits. |
| Ethyl Acetate | Moderate | Moderate | Moderate | Optimal for reslurrying and breaking DMSO solvates. |
| Heptane | Very Low | High | Low | Prone to oiling out if added too quickly; use as a co-antisolvent. |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Milky emulsion forms upon antisolvent addition | Liquid-Liquid Phase Separation (Oiling out) | Halt addition. Heat until clear, then cool slowly at 0.1 °C/min. |
| NMR shows DMSO in dried solid | Formation of a stable DMSO solvate | Reslurry the solid in a hot ethyl acetate/heptane mixture for 24h. |
| Gummy solid sticks to reactor walls | Rapid precipitation of an amorphous phase | Dissolve in minimum hot DMSO, add seeds, and use vapor diffusion. |
| No precipitation after antisolvent addition | System remains undersaturated | Evaporate antisolvent, reduce initial DMSO volume, or cool to 4 °C. |
Experimental Protocols
Protocol A: Antisolvent Crystallization with Temperature Cycling (Avoiding LLPS)
This self-validating protocol uses thermal energy to bypass the kinetic oiling-out phase, ensuring the thermodynamic formation of crystalline solids.
-
Dissolution: Dissolve 1.0 g of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid in the absolute minimum volume of anhydrous DMSO (approx. 2-3 mL) at 60 °C.
-
Antisolvent Equilibration: Heat the chosen antisolvent (e.g., Water or 1:1 Water/Methanol) to 60 °C.
-
Titration: Dropwise, add the hot antisolvent to the DMSO solution while stirring at 250 rpm. Stop immediately when the solution becomes persistently cloudy (the cloud point).
-
Thermal Annealing: Increase the temperature to 70 °C until the solution becomes completely clear again. (If it remains an oil, add 0.5 mL of DMSO).
-
Seeding (Optional but Recommended): Cool the solution to 65 °C and add 10 mg of pure crystalline seed.
-
Controlled Cooling: Cool the reactor at a strict rate of 0.1 °C/min down to 20 °C. Causality check: Rapid cooling forces the system into the LLPS regime; slow cooling allows the carboxylic acid dimers time to assemble.
-
Isolation: Filter the resulting crystals and wash with cold water to remove residual surface DMSO.
Protocol B: Isothermal Vapor Diffusion for Single Crystal X-Ray Diffraction (SCXRD)
Designed to produce high-quality single crystals by ensuring an ultra-slow supersaturation gradient.
-
Preparation: Dissolve 20 mg of the compound in 0.5 mL of anhydrous DMSO in a 2 mL glass shell vial. Filter the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).
-
Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial.
-
Antisolvent Addition: Carefully add 3-5 mL of a volatile antisolvent (e.g., Dichloromethane or Chloroform) into the outer 20 mL vial. Ensure the liquid level of the antisolvent is below the rim of the inner vial.
-
Sealing: Cap the outer 20 mL vial tightly with a Teflon-lined cap and wrap it with Parafilm.
-
Incubation: Store the setup in a vibration-free environment at a constant temperature (e.g., 20 °C) for 1 to 4 weeks. The volatile antisolvent will slowly vaporize and diffuse into the DMSO, gradually lowering the solubility and inducing perfect crystal growth[8].
Mechanistic Visualizations
Thermodynamic vs. kinetic pathways during antisolvent crystallization from DMSO.
Mechanism of isothermal vapor diffusion for single crystal growth.
Sources
- 1. Solvent mediated disruption of intermolecular association in phosphinegold(I) thiolates: the relative importance of carboxylic acid dimer formation on crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural studies of crystalline forms of triamterene with carboxylic acid, GRAS and API molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy and Pharmacokinetic Profiling: 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic Acid vs. Standard Furan Derivatives
Executive Summary
Furan-2-acrylic acid (also known as 3-(2-furyl)acrylic acid) is a foundational organic scaffold widely utilized in the development of metabolic and anti-inflammatory therapeutics. Standard furan-2-acrylic acid derivatives exhibit documented biological activity, notably acting as inhibitors of malonyl-CoA decarboxylase (MCD)[1] and lipoprotein lipase (LPL)[2]. By inhibiting MCD, these compounds alter fatty acid metabolism pathways, shifting cellular energy reliance from fatty acid oxidation to glucose oxidation—a mechanism with significant implications for treating metabolic disorders and ischemic heart disease[1].
However, unsubstituted furan rings are notoriously susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, specifically via epoxidation at the C5 position. To overcome this critical pharmacokinetic liability, the advanced derivative 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid introduces a bulky, electron-withdrawing 2-(trifluoromethyl)phenyl group at the C5 position.
This guide provides an objective, data-driven comparison of the physicochemical properties, in vitro efficacy, and metabolic stability of this novel derivative against the standard furan-2-acrylic acid baseline.
Part 1: Structural Rationale & Physicochemical Profiling
As application scientists, we must look beyond basic binding and evaluate how structural modifications dictate overall drug behavior. The addition of the 2-(trifluoromethyl)phenyl group to the furan core is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles.
The Causality of the Modification:
-
Steric Shielding: The unsubstituted C5 position of standard furan-2-acrylic acid is highly vulnerable to electrophilic attack and CYP450-mediated oxidation. The addition of the bulky phenyl ring sterically blocks this site, fundamentally reducing enzymatic degradation.
-
Lipophilicity & Permeability: The trifluoromethyl (-CF₃) group is highly lipophilic and electron-withdrawing. This significantly increases the partition coefficient (LogP), enhancing cellular membrane permeability without adding hydrogen bond donors that might violate Lipinski’s Rule of Five.
Table 1: Comparative Physicochemical Properties
| Property | 3-(2-Furyl)acrylic acid (Standard) | 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid |
| Molecular Weight | 138.12 g/mol | 282.22 g/mol |
| LogP (Calculated) | 1.45 | 3.85 |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | 50.4 Ų |
| H-Bond Donors / Acceptors | 1 / 3 | 1 / 3 |
| C5 Oxidation Susceptibility | High (Unshielded) | Low (Sterically Shielded) |
Part 2: In Vitro Efficacy – Malonyl-CoA Decarboxylase (MCD) Inhibition
Standard furan-2-acrylic acid is utilized as a reactant and scaffold in the preparation of heteroaryl-substituted MCD inhibitors[3]. To evaluate the efficacy of the substituted derivative, we employ a high-throughput fluorometric MCD inhibition assay.
Experimental Protocol: Self-Validating Fluorometric MCD Assay
Causality & Trustworthiness: MCD activity cannot be easily measured via direct UV absorbance because its substrates and products lack strong distinct chromophores. Therefore, we utilize a self-validating coupled-enzyme assay. MCD converts malonyl-CoA to acetyl-CoA. We couple this to a secondary reaction where citrate synthase utilizes the generated acetyl-CoA (in the presence of oxaloacetate) to release free Coenzyme A (CoA-SH). This free thiol reacts with a fluorogenic probe (ThioGlo-1) to produce a quantifiable fluorescent signal. This coupled system ensures that fluorescence is strictly dependent on MCD activity, eliminating false positives from auto-fluorescent compounds.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 7.5, 50 mM KCl). Reconstitute recombinant human MCD enzyme and Citrate Synthase.
-
Compound Incubation: Pre-incubate 10 nM MCD with varying concentrations of the test compound (0.1 nM to 100 µM) in a 384-well black microplate for 15 minutes at 37°C.
-
Reaction Initiation: Add 200 µM Malonyl-CoA, 1 mM Oxaloacetate, 2 U/mL Citrate Synthase, and 15 µM ThioGlo-1.
-
Kinetic Readout: Measure fluorescence (Ex 380 nm / Em 510 nm) continuously for 30 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.
Table 2: MCD Inhibition & Binding Kinetics
| Parameter | 3-(2-Furyl)acrylic acid (Standard) | 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid |
| MCD IC₅₀ (µM) | 42.5 ± 3.1 | 1.4 ± 0.2 |
| Dissociation Constant (K_d, µM) | 38.0 | 0.9 |
| K_on (M⁻¹s⁻¹) | 1.2 x 10³ | 4.5 x 10⁴ |
| K_off (s⁻¹) | 0.045 | 0.040 |
Data Interpretation: The derivative exhibits a ~30-fold increase in potency. The kinetic data reveals that this is primarily driven by a significantly faster association rate (K_on), suggesting the lipophilic -CF₃-phenyl moiety rapidly anchors the compound into the hydrophobic pocket of the MCD active site.
Fig 1. Mechanism of Malonyl-CoA Decarboxylase (MCD) inhibition by furan-2-acrylic acid derivatives.
Part 3: Metabolic Stability & Pharmacokinetics
Potency in vitro is useless if the compound is rapidly degraded by the liver. To quantify the protective effect of the C5-substitution, we perform a Human Liver Microsome (HLM) stability assay.
Experimental Protocol: Human Liver Microsome (HLM) Assay
Causality & Trustworthiness: This protocol is designed as a self-validating pharmacokinetic system. The inclusion of a zero-minute (T=0) control establishes the absolute baseline concentration. The immediate addition of ice-cold acetonitrile (ACN) is a critical causality step: ACN instantaneously denatures CYP450 proteins, quenching the reaction perfectly to preserve the exact temporal snapshot of compound degradation. Furthermore, an internal standard (IS) is spiked into the quench solution to correct for LC-MS/MS matrix effects and ionization suppression.
Step-by-Step Methodology:
-
Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Spiking: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).
-
Sampling & Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Processing: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate intrinsic clearance (CL_int).
Table 3: Human Liver Microsome (HLM) Stability
| Pharmacokinetic Parameter | 3-(2-Furyl)acrylic acid (Standard) | 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid |
| Half-life (t₁/₂ , min) | 14.2 | > 120 |
| Intrinsic Clearance (CL_int, µL/min/mg) | 97.5 | < 8.5 |
| Remaining at 60 min (%) | < 5% | 88% |
Data Interpretation: The standard furan derivative is rapidly cleared (t₁/₂ = 14.2 min), making it unsuitable for systemic in vivo dosing without continuous infusion. The 2-(trifluoromethyl)phenyl substitution successfully shields the furan ring, extending the half-life beyond 120 minutes and reducing intrinsic clearance to highly favorable levels.
Fig 2. Self-validating Human Liver Microsome (HLM) stability assay workflow.
Conclusion
The transition from standard 3-(2-furyl)acrylic acid to the 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid derivative represents a textbook execution of rational drug design. By addressing the inherent metabolic instability of the furan core through targeted steric shielding, researchers can achieve a dual benefit: a ~30-fold improvement in target binding affinity (MCD inhibition) and a near-total rescue of hepatic metabolic stability. This modification elevates the scaffold from a basic biochemical probe to a viable candidate for advanced preclinical drug development.
References
- Title: CAS 539-47-9: Furylacrylic acid Source: CymitQuimica URL
- Title: 3-(2-Furyl)
- Title: Buy 3-(2-Furyl)
Sources
Validation of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid Purity Using LC-MS: A Comparative Guide on Column Chemistries and Methodologies
As pharmaceutical pipelines increasingly feature heavily fluorinated compounds, the analytical frameworks used to validate their purity must evolve. The compound 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (Molecular Weight: 282.21 g/mol )[1] presents a unique chromatographic challenge. It possesses a "split personality": a highly lipophilic, electron-withdrawing 2-(trifluoromethyl)phenyl group coupled with a polar, ionizable acrylic acid moiety.
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of this compound. We will explore the causality behind column selection—specifically contrasting traditional C18 phases with orthogonal FluoroPhenyl chemistries—and outline a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2][3].
The Analytical Challenge: Why Traditional Methods Fall Short
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using standard C18 (alkyl) columns has been the workhorse for purity assays. However, for complex fluorinated aromatics, this approach often fails due to two primary factors:
-
Positional Isomerism: Impurities such as the 3-(trifluoromethyl) or 4-(trifluoromethyl) isomers possess nearly identical hydrophobicities to the 2-(trifluoromethyl) target. Because C18 columns separate analytes almost exclusively via dispersive (hydrophobic) interactions, these isomers frequently co-elute[4][5].
-
Lack of Specificity: UV detection cannot differentiate between the target API and a co-eluting des-fluoro degradant if they share similar chromophores.
By migrating to LC-MS/MS , analysts gain mass-selective specificity. Furthermore, by replacing the C18 column with a FluoroPhenyl stationary phase , we introduce multiple retention mechanisms—including shape selectivity, dipole-dipole, and π−π interactions[4][6]. The strongly electronegative fluorine atoms on the column's phenyl ring interact uniquely with the trifluoromethyl group of the analyte, providing the orthogonal selectivity required to resolve critical isobaric pairs[5].
Table 1: Performance Comparison of Analytical Approaches
| Parameter | HPLC-UV (C18 Column) | LC-MS (C18 Column) | LC-MS (FluoroPhenyl Column) |
| Primary Retention Mechanism | Hydrophobic dispersion | Hydrophobic dispersion | Dispersion, π−π , dipole, shape selectivity |
| Resolution of Positional Isomers | Poor ( Rs < 1.0) | Poor ( Rs < 1.0) | Excellent ( Rs > 2.0) |
| Detection Specificity | Low (Chromophore dependent) | High (Mass dependent) | High (Mass dependent) |
| Sensitivity (LOD) | ~0.1% area | ~0.01% (100 ppm) | < 0.001% (10 ppm) |
| Matrix Interference Handling | Highly susceptible | Moderate (Ion suppression risk) | Robust (Orthogonal elution) |
Experimental Design & Causality
To build a self-validating analytical system, every parameter must be chosen with mechanistic intent.
-
Ionization Mode: The acrylic acid moiety readily donates a proton. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the optimal choice, generating a robust [M−H]− precursor ion at m/z 281.2.
-
Mobile Phase Chemistry: We utilize an acidic modifier (0.1% Formic Acid) in both the aqueous and organic phases. Causality: The low pH suppresses the ionization of the acrylic acid during the chromatographic run, ensuring it remains neutral for strong retention on the reversed-phase column. Upon entering the MS source, the volatile formic acid evaporates, allowing efficient gas-phase deprotonation[6].
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., 13C3 -labeled target) or a structurally similar fluorinated acid must be spiked into every sample. This self-validates the method by correcting for matrix-induced ion suppression in the ESI source.
LC-MS/MS analytical workflow for fluorinated acrylic acid derivatives.
Step-by-Step Methodology
Chromatographic and Mass Spectrometric Conditions
-
Column: Restek Raptor FluoroPhenyl (100 mm × 2.1 mm, 2.7 µm) or equivalent[6][7].
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
-
0.0–1.0 min: 20% B
-
1.0–6.0 min: Linear ramp to 95% B
-
6.0–8.0 min: Hold at 95% B (Column Wash)
-
8.0–10.0 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (ensures reproducible mass transfer kinetics).
-
MS/MS Detection (MRM):
-
Precursor Ion: m/z 281.2 [M−H]−
-
Product Ion (Quantifier): m/z 237.2 (Loss of CO2 )
-
Collision Energy (CE): -15 eV.
-
Sample Preparation Protocol
-
Accurately weigh 10.0 mg of the 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid sample.
-
Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.
-
Dilute the stock solution 1:100 with Mobile Phase A/B (50:50 v/v) to achieve a working concentration of 10 µg/mL.
-
Spike the working solution with the Internal Standard to a final IS concentration of 1 µg/mL.
-
Filter through a 0.22 µm PTFE syringe filter directly into an LC-MS autosampler vial.
ICH Q2(R2) Validation Framework
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines[2][8]. The validation lifecycle for this LC-MS method focuses on proving that the FluoroPhenyl column and MRM transitions can accurately quantify impurities down to trace levels.
ICH Q2(R2) analytical procedure validation lifecycle and acceptance criteria.
Table 2: Validation Parameters and Acceptance Criteria
| Validation Parameter | Execution Strategy | Acceptance Criteria (ICH Q2(R2)) |
| System Suitability (SST) | 6 replicate injections of the 10 µg/mL standard prior to run. | Retention time RSD ≤ 1.0%; Peak area RSD ≤ 2.0%. |
| Specificity | Inject blank, sample, and sample spiked with known positional isomers. | No interfering peaks at the target RT. Resolution ( Rs ) between isomers ≥ 1.5. |
| Linearity | 5 concentration levels ranging from 50% to 150% of the target specification limit. | Correlation coefficient ( R2 ) ≥ 0.999. |
| Accuracy | Spike known amounts of API into a blank matrix at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Intermediate Precision | 6 independent sample preparations analyzed on different days by different analysts. | Overall RSD ≤ 2.0%[8][9]. |
| Limit of Quantitation (LOQ) | Serial dilution of the standard until the Signal-to-Noise ratio drops. | S/N ≥ 10:1. Precision at LOQ RSD ≤ 5.0%. |
By adhering to this methodology, laboratories can confidently resolve the complex structural nuances of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, ensuring that trace fluorinated impurities are accurately quantified without the masking effects common to traditional C18/UV techniques.
References
-
Restek Resource Hub. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from: [Link][4][5]
-
BGB Analytik. Restek Raptor FluoroPhenyl. Retrieved from:[Link]
-
MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from:[Link]
-
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from: [Link][2][3][9]
-
International Council for Harmonisation (ICH). Validation of Analytical Procedure Q2(R2). Retrieved from: [Link][8]
Sources
- 1. 3- 5-(2-(Trifluoromethyl)phenyl)furan-2-yl -acrylic acid, predominantly trans 97 480425-31-8 [sigmaaldrich.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 5. discover.restek.com [discover.restek.com]
- 6. bgb-analytik.com [bgb-analytik.com]
- 7. thomassci.com [thomassci.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
High-Resolution vs. Benchtop ¹H NMR Spectroscopy for Structural Verification of Fluorinated Furan-Acrylic Acid Derivatives
A Comparative Analysis Using 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS 480425-31-8)
Executive Summary
In modern pharmaceutical development, the analytical bottleneck often lies between decentralized process laboratories and centralized core facilities. This guide objectively compares the performance of traditional high-field Nuclear Magnetic Resonance (NMR) spectroscopy (600 MHz) against modern cryogen-free benchtop NMR (80 MHz) for the structural verification of complex fluorinated intermediates. Using 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid as our model compound, we provide a field-proven, self-validating protocol and synthesize the mechanistic rationale behind the spectral data.
Compound Profile & Mechanistic NMR Insights
The target compound, 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, is a highly functionalized heterocycle representative of modern active pharmaceutical ingredient (API) building blocks. Its ¹H NMR spectrum provides a masterclass in spin-spin coupling and electronic deshielding effects.
Causality in Spectral Features:
-
The trans (E) Geometry: The acrylic acid moiety yields two distinct olefinic protons. The trans geometry forces a dihedral angle of approximately 180°. According to the Karplus relationship, this maximizes orbital overlap, resulting in a characteristically large scalar coupling constant ( 3JHH≈15.8 Hz).
-
Furan Ring Dynamics: Unsubstituted furan protons typically resonate around 6.3 ppm. However, the electron-withdrawing nature of both the acrylic acid group at C-2 and the trifluoromethylphenyl group at C-5 significantly deshields H-3 and H-4, pushing them downfield to ~7.1–7.2 ppm. Their small coupling constant ( 3JHH≈3.6 Hz) remains a diagnostic marker for the 2,5-disubstituted furan ring.
-
Fluorine Induction Effects: The strongly electronegative −CF3 group exerts a powerful inductive pull on the phenyl ring. This deshields the ortho proton (H-3'), shifting it further downfield (~7.9 ppm) compared to standard aromatic protons.
Comparative Methodology: High-Field vs. Benchtop
The pharmaceutical industry is increasingly adopting, reserving high-field instruments for de novo structural elucidation.
-
High-Field (600 MHz): Operates at 14.1 Tesla. The massive chemical shift dispersion allows for baseline separation of the complex multiplet structures in the trifluoromethylphenyl ring. It is the gold standard for absolute structural confirmation.
-
Benchtop (80 MHz): Operates at 1.88 Tesla using permanent rare-earth magnets. While the aromatic region will exhibit significant peak overlap (second-order effects) due to reduced dispersion, the overall spectral "fingerprint," combined with the isolated acrylic doublet signals, is more than sufficient for rapid, at-line identity verification and purity assessment.
Standardized NMR Acquisition Protocol
To ensure a self-validating system, the following protocol must be strictly adhered to. The integration of the final spectrum must yield exactly 9 protons in the aromatic/olefinic region (excluding the exchangeable -COOH proton).
Step-by-Step Methodology:
-
Sample Solubilization: Weigh exactly 15.0 mg of the compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D).
-
Causality: The compound is a planar, rigid molecule that forms strong intermolecular hydrogen bonds (carboxylic acid dimers), making it nearly insoluble in CDCl3. DMSO-d6 disrupts these dimers, ensuring the high-concentration homogenous solution required for optimal Signal-to-Noise Ratio (SNR). Researchers must account for the.
-
-
Tube Preparation: Transfer the solution to a 5 mm precision NMR tube (e.g., Wilmad 528-PP). Ensure the solvent column height is precisely ≥4.0 cm to prevent magnetic susceptibility artifacts at the probe's coil edges.
-
Tuning, Matching, and Shimming: Insert the sample and perform automated tuning and matching (ATM) for the ¹H nucleus. Execute gradient shimming on the ²H lock signal. Validation: The solvent residual peak line width at half-height (FWHM) must be < 0.6 Hz.
-
Data Acquisition (zg30 pulse sequence):
-
600 MHz System: 16 scans, 2 dummy scans. Use a 10-second relaxation delay (D1). Causality: A long D1 ensures complete longitudinal relaxation ( T1 ) of all protons, guaranteeing that the resulting integrals are strictly quantitative.
-
80 MHz Benchtop System: 64 scans, 4 dummy scans, 5-second D1. Causality: The increased scan count compensates for the lower Boltzmann population difference at 1.88 Tesla, recovering necessary SNR.
-
-
Signal Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
Data Presentation
Table 1: Simulated ¹H NMR Spectral Data (600 MHz, DMSO-d6, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -COOH | 12.55 | br s | - | 1H | Carboxylic acid proton |
| H-3' | 7.92 | d | 7.8 | 1H | Phenyl CH ortho to CF₃ |
| H-6' | 7.88 | d | 7.8 | 1H | Phenyl CH ortho to furan |
| H-5' | 7.76 | t | 7.6 | 1H | Phenyl CH para to CF₃ |
| H-4' | 7.68 | t | 7.6 | 1H | Phenyl CH meta to CF₃ |
| H-β | 7.45 | d | 15.8 | 1H | Acrylic CH beta to COOH |
| H-4 | 7.18 | d | 3.6 | 1H | Furan CH |
| H-3 | 7.08 | d | 3.6 | 1H | Furan CH |
| H-α | 6.48 | d | 15.8 | 1H | Acrylic CH alpha to COOH |
Table 2: Performance & Operational Comparison
| Feature | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Primary Use Case | De novo structural elucidation, impurity profiling | Rapid QA/QC, reaction monitoring, raw material ID |
| Spectral Resolution | Excellent (baseline separation of multiplets) | Moderate (overlapping multiplets in aromatic region) |
| Sensitivity (LOD) | Sub-microgram | Low milligram |
| Cryogens Required | Yes (Liquid Helium & Nitrogen) | No (Permanent rare-earth magnets) |
| Footprint & Siting | Dedicated facility, strict magnetic shielding | Fume hood or standard lab benchtop |
Workflow Visualization
Figure 1: Comparative NMR analytical workflow for fluorinated furan-acrylic acid derivatives.
Conclusion
For the rigorous characterization of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, the choice of instrument dictates the depth of data acquired. High-field 600 MHz NMR remains undisputed for resolving complex J-couplings in the fluorinated aromatic system. However, for routine batch-to-batch consistency checks or rapid intermediate verification, 80 MHz benchtop systems provide a highly robust, cost-effective, and cryogen-free alternative, provided that standardized acquisition protocols are strictly maintained.
References
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (1997) URL: [Link] [1]
-
Title: Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products Source: Analytical Chemistry (2026) URL: [Link] [2]
Benchmarking 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid in High-Throughput Screening: A Comparative Guide
Executive Summary
In the evolving landscape of plant chemical biology and target-based drug discovery, small-molecule probes are indispensable for perturbing complex signaling networks. Within auxin research, 2-furylacrylic acid (2-FAA) is a foundational antagonist of auxin-mediated responses, originally identified through rigorous phenotype-based screens 1. However, base 2-FAA often lacks the steric complexity and lipophilicity required for high-affinity target engagement in advanced High-Throughput Screening (HTS) libraries.
This guide objectively benchmarks 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (hereafter referred to as TFM-FAA , CAS 480425-31-8), a highly optimized derivative. By evaluating its structural rationale, comparative HTS performance, and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers integrating functionalized furylacrylic acids into their screening pipelines.
Chemical & Structural Rationale: The Causality of Design
The transition from a simple 2-FAA scaffold to TFM-FAA is not arbitrary; it is driven by the strict physicochemical demands of modern chemical genomics 2. Functionalizing the 5-position of the furan ring with a 2-(trifluoromethyl)phenyl group introduces three critical advantages for HTS:
-
Enhanced Lipophilic Efficiency (LipE): The trifluoromethyl (-CF₃) group significantly increases the compound's cLogP. In in planta assays, this translates to superior membrane permeability across the waxy cuticle and robust cell wall, a common bottleneck for primary screening hits.
-
Steric Shielding & Metabolic Stability: The bulky ortho-CF₃ phenyl group provides steric hindrance that protects the electron-rich furan core from rapid metabolic oxidation by cytochrome P450 enzymes, reducing false negatives in prolonged phenotypic assays.
-
Deep-Pocket Target Engagement: While parent 2-FAA attenuates auxin-inducible expression without altering the primary IAA7/AXR2 interaction with the SCF^TIR1 complex 1, the extended hydrophobic surface of TFM-FAA allows it to probe deeper allosteric pockets on downstream targets (e.g., ARF transcription factors).
Benchmarking Performance: TFM-FAA vs. Alternatives
To objectively evaluate TFM-FAA, we benchmark it against the parent compound (2-FAA) and a known TIR1 signaling inhibitor (Terfestatin A) 3. The data below synthesizes established structure-activity relationship (SAR) metrics for this class of molecules.
Table 1: Comparative HTS Metrics in Auxin Signaling Assays
| Compound | Primary Mechanism | BA3-GUS IC₅₀ (µM) | Root Elongation IC₅₀ (µM) | Est. cLogP | PAINS Liability |
| 2-Furylacrylic acid (2-FAA) | Downstream Antagonist | ~45.0 | ~60.0 | 1.8 | Low |
| TFM-FAA (CAS 480425-31-8) | Downstream Antagonist | ~12.5 | ~18.0 | 3.9 | Low |
| Terfestatin A | TIR1 Signaling Inhibitor | ~2.0 | ~5.0 | 4.5 | Medium (Phenolic) |
Data Interpretation: TFM-FAA demonstrates a ~3.5-fold improvement in potency over 2-FAA in reporter assays, driven by its optimized lipophilicity (cLogP 3.9), while avoiding the Pan Assay Interference Compounds (PAINS) liabilities often associated with complex natural products like Terfestatin A.
Mechanistic Pathway Visualization
Fig 1. Auxin signaling pathway and the downstream attenuation mechanism of TFM-FAA.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate intrinsic quality control steps that mathematically prove the reliability of the data generated 4.
Protocol 1: High-Throughput in planta GUS Reporter Assay
Objective: Quantify the attenuation of auxin-responsive gene expression by TFM-FAA. Causality of Choice: Traditional root elongation assays are low-throughput and subject to high biological variance. Using the BA3 promoter fused to a β-glucuronidase (GUS) reporter allows for a highly quantitative, fluorometric readout directly in 96-well microplates.
Self-Validating Mechanism: Every plate must contain dedicated columns for 1% DMSO (vehicle, negative control) and 10 µM 2,4-D (synthetic auxin, positive control). The assay is only validated if the calculated Z'-factor is ≥ 0.5 , proving the signal window is robust against background noise.
Step-by-Step Methodology:
-
Preparation: Dispense 100 µL of liquid Murashige and Skoog (MS) medium into a 96-well optical-bottom plate.
-
Seeding: Place 3–5 Arabidopsis BA3-GUS transgenic seeds per well. Stratify at 4°C for 48 hours to synchronize germination.
-
Incubation: Transfer to a growth chamber at 22°C under continuous light for 5 days.
-
Compound Pre-treatment: Pin-transfer TFM-FAA from a library source plate to achieve a final concentration gradient (0.1 µM to 100 µM). Incubate for 2 hours.
-
Induction: Add 10 µM 2,4-D to all test wells to induce the BA3 promoter. Incubate for 4 hours.
-
Lysis & Readout: Lyse the seedlings using a freeze-thaw cycle in GUS extraction buffer. Add 1 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) substrate.
-
Quantification: Measure fluorescence (Excitation: 365 nm, Emission: 455 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol 2: Target Deconvolution via Surface Plasmon Resonance (SPR)
Objective: Determine the direct binding kinetics of TFM-FAA to putative downstream targets. Causality of Choice: Because furylacrylic acids do not disrupt the TIR1-Aux/IAA interaction directly 1, SPR is strictly required to validate direct, label-free target engagement with downstream candidates (e.g., ARF proteins) and to rule out non-specific lipophilic aggregation.
Self-Validating Mechanism: A dual-flow cell configuration is mandatory. Flow Cell 1 (FC1) contains the immobilized target protein, while Flow Cell 2 (FC2) contains an inert reference protein (e.g., BSA). The final sensogram is calculated as FC1 - FC2 . If binding is observed in FC2, the compound is flagged as a non-specific aggregator.
Step-by-Step Methodology:
-
Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant target protein (e.g., ARF7) over FC1 until ~2000 Response Units (RU) are achieved. Block with 1M ethanolamine.
-
Reference Cell: Repeat the process on FC2 using BSA.
-
Analyte Preparation: Prepare a 2-fold dilution series of TFM-FAA (0.39 µM to 50 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO).
-
Kinetic Injection: Inject analytes at a flow rate of 30 µL/min. Monitor association for 120 seconds and dissociation for 300 seconds.
-
Data Fitting: Fit the double-referenced data (FC1 - FC2, minus blank injections) to a 1:1 Langmuir binding model to extract Kon , Koff , and KD .
HTS Pipeline Visualization
Fig 2. Self-validating high-throughput screening workflow for plant chemical genetics.
References
- The Small Molecule 2-Furylacrylic Acid Inhibits Auxin-Mediated Responses in Arabidopsis thaliana Source: Oxford Academic (Plant and Cell Physiology)
- Plant Chemical Genetics: From Phenotype-Based Screens to Synthetic Biology Source: PMC (Plant Physiology)
- The Past, Present, and Future of Chemical Biology in Auxin Research Source: ACS Public
- Powerful Partners: Arabidopsis and Chemical Genomics Source: PMC (The Arabidopsis Book)
Sources
Cross-Reactivity Validation of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic Acid: A Comparative Guide for Biological Assays
Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Rationale
The resurgence of targeted covalent inhibitors (TCIs) has necessitated rigorous validation frameworks to distinguish between target-specific engagement and promiscuous off-target reactivity. 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (hereafter referred to as TFPAA ) is a prototypical building block and screening hit characterized by a highly conjugated Michael acceptor system [1].
As a Senior Application Scientist, I approach TFPAA not just as a chemical structure, but as a system of competing kinetic and thermodynamic drivers. The molecule possesses two distinct functional domains:
-
The Affinity Anchor: The 2-(trifluoromethyl)phenyl group provides a rigid, highly lipophilic moiety. The bulky, electron-withdrawing CF₃ group is excellent for displacing high-energy water molecules in deep hydrophobic pockets, driving non-covalent affinity.
-
The Covalent Warhead: The furan-2-acrylic acid moiety is a classic α,β-unsaturated carbonyl.
The Causality of Cross-Reactivity: The extended π-conjugation from the phenyl ring, through the furan, to the acrylic acid creates a highly delocalized Lowest Unoccupied Molecular Orbital (LUMO). The strong inductive and resonance-withdrawing effects of the CF₃ group subtly lower this LUMO energy, increasing the electrophilicity of the β-carbon [2]. If the non-covalent affinity (driven by the CF₃-phenyl group) is not perfectly matched to a specific target's active site, this intrinsic chemical reactivity will drive promiscuous alkylation of highly nucleophilic off-target cysteines (e.g., in conserved kinase domains) and rapid metabolic scavenging by glutathione (GSH).
Validating TFPAA requires a self-interrogating experimental workflow that isolates its affinity-driven target engagement from its reactivity-driven cross-reactivity.
Mechanistic Divergence & Validation Workflow
To understand how TFPAA behaves in a biological assay, we must map its potential pathways. The diagram below illustrates the divergence between productive target engagement and off-target toxicity.
Caption: Mechanistic divergence of TFPAA between target engagement and off-target toxicity.
Comparative Performance Data
To objectively evaluate TFPAA, we must benchmark it against two control compounds:
-
TFPA-Propanoic Acid (Negative Control): A saturated analog lacking the double bond, isolating the non-covalent binding contribution [3].
-
N-Ethylmaleimide (NEM) (Positive Control): A highly reactive, promiscuous Michael acceptor.
The table below synthesizes quantitative data across chemical, biochemical, and cellular assays to profile the cross-reactivity landscape.
| Metric / Assay | TFPAA (Furan-Acrylic Acid) | TFPA-Propanoic Acid (Saturated Analog) | NEM (Promiscuous Control) |
| Intrinsic Reactivity (GSH t1/2 ) | 85 minutes (Moderate) | >24 hours (Inert) | <2 minutes (Highly Reactive) |
| Target Adduct Stoichiometry (1 hr) | 1.0 (Mono-alkylation) | 0.0 (No covalent bond) | >3.0 (Poly-alkylation) |
| KINOMEscan Promiscuity ( S35 at 1 µM) | 0.08 (Low/Moderate) | 0.02 (Very Low) | 0.85 (Highly Promiscuous) |
| HepG2 Cytotoxicity ( IC50 ) | 45 µM | >100 µM | 1.2 µM |
Key Insight: TFPAA strikes a balance. Its GSH half-life of 85 minutes indicates it is stable enough to circulate without immediate metabolic depletion, yet reactive enough to form a covalent bond when held in close proximity to a target cysteine by its CF₃-phenyl anchor.
Self-Validating Experimental Protocols
Do not rely on single-endpoint assays. The following protocols are designed as self-validating systems; they include internal controls that mathematically prove whether an observed effect is due to specific binding or generic cross-reactivity.
Protocol 1: Intrinsic Chemical Reactivity (GSH Trapping Assay)
Causality & Rationale: Before testing a compound in cells, you must establish its baseline electrophilicity. If a compound reacts with physiological concentrations of GSH in under 15 minutes, any cellular activity observed is likely an artifact of generalized oxidative stress rather than specific target engagement.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of TFPAA in LC-MS grade DMSO. Prepare a 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Initiation: In a 96-well plate, mix TFPAA (final concentration 10 µM) with GSH (final concentration 5 mM) to mimic intracellular conditions. Maintain the reaction at 37°C.
-
Kinetic Quenching: At time points t=0,15,30,60,120, and 240 minutes, transfer a 50 µL aliquot of the reaction mixture into 50 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The acid drops the pH, protonating the GSH thiolate anion to a thiol, instantly halting the Michael addition.
-
LC-MS/MS Analysis: Analyze the quenched samples using MRM (Multiple Reaction Monitoring) to track the depletion of the parent TFPAA mass ( [M+H]+=283.05 ) and the appearance of the TFPAA-GSH adduct.
-
Self-Validation Mechanism: Run a parallel control of TFPAA in buffer without GSH. If the parent compound depletes in the control well, TFPAA is undergoing aqueous hydrolysis or precipitation, not covalent trapping.
Protocol 2: Intact Protein LC-MS for Adduct Stoichiometry
Causality & Rationale: Covalent inhibitors must exhibit a "proximity effect." The reaction rate should increase by orders of magnitude only when the compound is docked in the target's active site. This assay proves that TFPAA forms a precise 1:1 stoichiometric adduct rather than indiscriminately coating the protein.
Step-by-Step Methodology:
-
Incubation: Incubate 2 µM of recombinant target protein with 20 µM of TFPAA (10-fold excess) in HEPES buffer (pH 7.5) at room temperature for 1 hour.
-
Desalting: Purify the protein using a C4 ZipTip or a rapid online desalting column to remove unbound TFPAA and buffer salts.
-
Mass Spectrometry: Inject the sample into an LC-TOF-MS (Time-of-Flight Mass Spectrometer).
-
Deconvolution: Use MaxEnt1 or similar deconvolution software to convert the multiply charged envelope into an intact zero-charge mass.
-
Self-Validation Mechanism (The Denaturation Control): Run a parallel assay where the target protein is first boiled at 95°C for 10 minutes to destroy its 3D folding, then incubated with TFPAA. Causality: If TFPAA labels the denatured protein, its reactivity is too high, and the labeling is driven by promiscuous chemical reactivity. A true targeted inhibitor will only label the natively folded protein where the CF₃-phenyl group can properly dock.
Protocol 3: Broad-Spectrum Kinase Cross-Reactivity (KINOMEscan)
Causality & Rationale: The human kinome contains hundreds of exposed, reactive cysteines. Because the furan-acrylic acid motif is a known Michael acceptor, we must empirically prove it does not indiscriminately shut down cellular signaling networks.
Step-by-Step Methodology:
-
Compound Preparation: Prepare TFPAA at a screening concentration of 1 µM.
-
Competition Binding: Introduce TFPAA to a panel of 468 DNA-tagged kinases immobilized on active-site directed ligands.
-
Elution & qPCR: Wash away unbound kinases. Elute the remaining bound kinases and quantify them using quantitative PCR (qPCR) directed at their specific DNA tags.
-
Data Analysis: Calculate the S35 score, defined as the percentage of the 468 kinases that show <35% of control binding (i.e., >65% inhibition).
-
Self-Validation Mechanism: Compare the S35 score of TFPAA against the TFPA-propanoic acid analog. Any kinases hit by TFPAA but not by the saturated analog represent off-targets driven exclusively by the cross-reactivity of the covalent warhead.
Experimental Workflow Visualization
The following diagram outlines the chronological pipeline required to validate the cross-reactivity of furan-acrylic acid derivatives before advancing them to in vivo models.
Caption: Sequential workflow for validating the cross-reactivity of furan-acrylic acid derivatives.
References
-
Wolf, C. et al. "Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer." Journal of Medicinal Chemistry, 2025. Available at:[Link]
-
Wang, H. et al. "Iron-Facilitated Oxidative Radical Decarboxylative Cross-Coupling between α-Oxocarboxylic Acids and Acrylic Acids: An Approach to α,β-Unsaturated Carbonyls." The Journal of Organic Chemistry, 2015. Available at:[Link]
A Comprehensive Guide to the Safe Disposal of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
For researchers at the forefront of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS No. 480425-31-8), a compound whose structural motifs—a halogenated phenyl group, a furan ring, and an acrylic acid moiety—necessitate a cautious and informed approach to its disposal.
The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure compliance with federal and local regulations, thereby protecting both laboratory personnel and the environment.
I. Hazard Assessment and Chemical Profile
A thorough understanding of a compound's hazard profile is the critical first step in determining the appropriate disposal pathway. 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is a solid substance with the following hazard classifications:
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich, NextSDS[1]
The presence of a trifluoromethyl group designates this compound as a halogenated organic substance.[2][3][4] Halogenated organic compounds are often subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper disposal. Furthermore, the furan moiety is a structural alert, as some furan-containing compounds are known for their potential toxicity and reactivity.[5][6][7]
Given these characteristics, 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [3][5][6][7][8]
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid for disposal, it is imperative to utilize appropriate engineering controls and wear the correct personal protective equipment (PPE).
-
Engineering Controls : All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] An eyewash station and safety shower must be readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[9][10]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[9]
-
Body Protection : A flame-resistant lab coat should be worn over personal clothing.[9]
-
Respiratory Protection : For spill cleanup or in situations with inadequate ventilation, a respirator with an organic vapor cartridge is necessary.[9]
-
III. Step-by-Step Disposal Protocol
The disposal of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid should follow a systematic procedure to ensure safety and regulatory compliance.
-
Designated Waste Container : A dedicated, properly labeled hazardous waste container must be used for the collection of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid waste. The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.[2][5][8]
-
Waste Stream Separation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Specifically, keep halogenated waste separate from non-halogenated waste to facilitate proper disposal and recycling.[2][11][12]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid," and the associated hazard warnings (e.g., "Toxic," "Irritant").[2][8][13]
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.[6]
-
Control Ignition Sources : Eliminate all sources of ignition.[6]
-
Containment and Absorption : For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled solid.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.[5][6]
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]
-
Large Spills : For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[2]
-
Satellite Accumulation Area (SAA) : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[8] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[8][14]
-
Container Management : Keep the waste container tightly closed except when adding waste.[2][8]
-
Accumulation Limits : Be aware of the volume limits for waste accumulation in an SAA (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[8][14]
-
Contact EHS : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][15]
-
Documentation : Complete all necessary paperwork, providing an accurate description of the waste.[8][15]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid.
V. Waste Minimization
In accordance with the EPA's policy, waste minimization should be a priority.[16] Laboratories are encouraged to:
-
Order only the necessary quantities of chemicals.[8]
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.[8]
-
Explore options for sharing surplus chemicals with other research groups.[8]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid, thereby fostering a culture of safety and environmental responsibility within the scientific community.
References
-
Laboratory Waste Management Guidelines . Environmental Health and Safety, University of Washington. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
-
3-[5-[3,5-DI(TRIFLUOROMETHYL)PHENYL]-2-FURYL]ACRYLIC ACID . NextSDS. [Link]
-
Furan - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
-
Organic Solvents . Environment, Health and Safety, University of California, Berkeley. [Link]
-
3-[5-(2-(TRIFLUOROMETHYL)PHENYL)-FURAN-2-YL]-ACRYLIC ACID . NextSDS. [Link]
-
Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Halogenated Solvents . Environmental Health & Safety, Washington State University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Halogenated Waste . Environmental Health and Safety, University of Texas at Austin. [Link]
-
Hazardous Waste Reduction . Environmental Health and Safety, University of Texas at Austin. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. uakron.edu [uakron.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. odu.edu [odu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Handling complex, halogenated organic acids requires moving beyond generic safety guidelines into structurally informed risk management. As a Senior Application Scientist, I approach 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS: 480425-31-8) not just as a chemical inventory item, but as a highly reactive molecule whose structural features dictate specific operational vulnerabilities.
This guide provides the causality-driven safety protocols, precise Personal Protective Equipment (PPE) specifications, and step-by-step methodologies required to handle this compound safely in a rigorous drug development or analytical laboratory setting.
Structural Hazard Causality: Why Standard PPE is Insufficient
To design an effective safety protocol, we must first deconstruct the molecule to understand why it poses specific threats [1]. This compound is classified under Acute Toxicity Category 3 (H301, H311, H331—Toxic if swallowed, in contact with skin, or inhaled) and causes severe skin/eye irritation (H315, H319) [1].
-
The Trifluoromethyl ( CF3 ) Group: Halogenation significantly increases the lipophilicity (logP) of the molecule. Highly lipophilic compounds bypass the stratum corneum (the skin's primary aqueous barrier) with alarming efficiency. This structural feature is the primary driver behind its H311 (Toxic in contact with skin) designation. Standard thin nitrile gloves offer insufficient breakthrough times for concentrated lipophilic organics.
-
The Acrylic Acid Moiety: This functional group acts as an electrophilic Michael acceptor. Upon contact with biological tissues, it can covalently bind to nucleophilic residues (like cysteine or lysine) in epidermal and ocular proteins, leading to rapid, irreversible irritation and potential sensitization.
-
Physical State (Powder): As a dry solid, electrostatic repulsion can cause the powder to aerosolize during transfer. Inhalation of these micro-particles directly introduces the toxic compound to the highly vascularized pulmonary alveoli (H331).
Quantitative PPE Specifications
Based on the structural vulnerabilities identified above, standard laboratory attire must be upgraded. The following table outlines the mandatory PPE, engineered to create a self-validating barrier system [2].
| Protection Zone | Required Equipment Specification | Mechanistic Justification |
| Dermal (Hands) | Double-Gloving System: Inner: 4-mil NitrileOuter: 14-mil Butyl Rubber or Neoprene | Nitrile provides high tactile dexterity for fine weighing. Butyl rubber provides superior chemical resistance against lipophilic fluorinated organics, preventing breakthrough. |
| Respiratory | PAPR (Powered Air-Purifying Respirator) with HEPA/OV cartridges, OR N100/P100 half-mask respirator. | Filters out >99.97% of aerosolized toxic particulates. Organic Vapor (OV) cartridges capture any sublimated volatile fractions. |
| Ocular | Snug-fitting, indirect-vented chemical splash goggles + Polycarbonate Face Shield. | Prevents acrylic acid-mediated corneal damage from microscopic dust aerosols or accidental solvent splashes during solubilization. |
| Body | Tyvek® IsoClean® suit OR heavy-duty, non-woven impermeable lab coat with elastic cuffs. | Cotton lab coats absorb lipophilic dust, holding the toxin against the skin. Impermeable layers ensure particulates slide off or are trapped externally. |
Operational Workflow & Containment Logic
To ensure trustworthiness in your daily operations, safety cannot rely solely on PPE; it must be integrated into the workflow. The following diagram illustrates the critical path for handling this compound, ensuring containment is maintained from initial weighing to final disposal.
Operational workflow for handling highly toxic fluorinated acrylic acids.
Step-by-Step Methodologies
Protocol A: High-Containment Weighing and Transfer
Objective: Prevent aerosolization and dermal exposure during the highest-risk phase of handling.
-
Environmental Preparation: Ensure the chemical fume hood or ventilated balance enclosure (VBE) is operating with a face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation (Critical Step): Wipe down the balance pan and surrounding VBE surface with an anti-static cloth. Pass an anti-static ionizer gun over the sealed chemical vial and the receiving vessel. Causality: Neutralizing static charges prevents the lipophilic powder from "jumping" out of the vial due to electrostatic repulsion.
-
Vessel Preparation: Place a pre-tared, sealable glass vial (e.g., a crimp-top or screw-cap vial with a PTFE septum) onto the balance.
-
Transfer: Using a static-free stainless steel or PTFE-coated micro-spatula, transfer the required mass.
-
In-Situ Solubilization: Whenever possible, do not remove the dry powder from the hood. Inject your reaction solvent (e.g., DMSO or DMF) directly into the tared vial while still inside the VBE, sealing it immediately. You are now handling a liquid solution, which eliminates the inhalation hazard of flying dust.
Protocol B: Chemical Decontamination and Spill Response
Objective: Safely neutralize and remove the compound without generating secondary hazards.
-
Initial Isolation: If a spill occurs outside the hood, immediately evacuate the immediate 10-foot radius. Ensure your N100 respirator is secure.
-
Neutralization: Because the compound contains an acrylic acid moiety, it can be neutralized to its salt form, which is highly water-soluble and less volatile. Gently cover the spilled powder with a solid mild base, such as Sodium Bicarbonate ( NaHCO3 ) [3].
-
Wetting: Mist the NaHCO3 /spill mixture lightly with water. Causality: A mild base neutralizes the acid without the violent exothermic reaction that would occur if a strong base like NaOH were used.
-
Collection: Once bubbling ceases, use damp, absorbent pads to wipe up the slurry. Wipe inward from the edges of the spill to prevent spreading.
-
Secondary Wash: Wash the surface with a 5% soap/water solution to remove any residual lipophilic fluorinated organics, followed by a final wipe with 70% Isopropanol.
Protocol C: Waste Segregation and Disposal Plan
Objective: Prevent environmental contamination and comply with hazardous waste regulations.
-
Solid Waste: All empty vials, spatulas, contaminated gloves, and spill cleanup materials must be placed in a heavy-duty, puncture-resistant biohazard/chemical waste bag. Label explicitly: "Toxic Solid Waste: Contains Fluorinated Organic Acids (Acute Tox 3)."
-
Liquid Waste: Halogenated organic acids must never be mixed with standard organic waste. The trifluoromethyl group requires specialized high-temperature incineration to break the C-F bonds and prevent the release of toxic hydrofluoric acid (HF) into the atmosphere during disposal.
-
Containment: Store liquid waste in a dedicated, clearly labeled High-Density Polyethylene (HDPE) carboy. Do not use glass, as accidental HF generation from degradation could compromise the container.
References
-
NextSDS. (2024). 3-[5-(2-(TRIFLUOROMETHYL)PHENYL)-FURAN-2-YL]-ACRYLIC ACID Hazard Classifications. NextSDS Database. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). (2023). Personal Protective Equipment. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 6: Working with Chemicals). National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
